molecular formula C17H18O5 B3028045 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone CAS No. 151752-08-8

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Cat. No.: B3028045
CAS No.: 151752-08-8
M. Wt: 302.32 g/mol
InChI Key: WRSUVSOOJHAIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a natural product found in Dracaena, Soymida febrifuga, and Dracaena cochinchinensis with data available.

Properties

IUPAC Name

3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-16-9-13(19)10-17(22-2)14(16)7-8-15(20)11-3-5-12(18)6-4-11/h3-6,9-10,18-19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSUVSOOJHAIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Availability of In-Depth Technical Data

Extensive research has revealed a significant scarcity of detailed, publicly available scientific literature on 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone. While its chemical identity and presence in natural sources have been established, there is a notable absence of in-depth studies detailing its biological activities with quantitative data, specific experimental protocols, and elucidated signaling pathways.

Therefore, it is not currently possible to provide a comprehensive technical guide that fulfills all the core requirements of the initial request for this specific molecule.

As a viable alternative, this guide can be developed for a closely related and well-researched dihydrochalcone, such as 2',6'-Dihydroxy-4'-methoxydihydrochalcone , for which a wealth of experimental data is available.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Dihydrochalcones are characterized by an open C3 bridge connecting two aromatic rings, differing from their chalcone counterparts which possess a double bond in this bridge. This compound has been identified in the resin of Daemonorops draco, commonly known as "Dragon's Blood"[1]. It is also referred to by its synonym, Cochinchinenin A, and has been associated with the analgesic properties of Dragon's Blood, a traditional medicine derived from Dracaena cochinchinensis[2][3][4]. This suggests potential therapeutic applications, although detailed scientific validation is lacking. Some commercial suppliers also indicate that it may possess COX-1 and COX-2 inhibitory activity[5].

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one[1]
Synonyms Cochinchinenin A[2][4]
CAS Number 151752-08-8[1]
Molecular Formula C₁₇H₁₈O₅[1]
Molecular Weight 302.32 g/mol [1]
Botanical Source Daemonorops draco[1]

Biological Activities and Potential Therapeutic Applications

The primary biological activity associated with this compound is its potential analgesic effect, as it is considered a key component responsible for the pain-relieving properties of Dragon's Blood[2][4]. Additionally, there are commercial claims of its ability to inhibit cyclooxygenase enzymes, COX-1 and COX-2, which are key targets in anti-inflammatory therapies[5]. However, it is crucial to reiterate that these activities are not yet substantiated by detailed, peer-reviewed scientific studies with quantitative data for this specific compound.

Synthesis and Characterization

Similarly, comprehensive spectral characterization data (¹H-NMR, ¹³C-NMR, MS, IR) for the purified compound from primary scientific literature is not available at this time.

Proposed Future Research

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

  • Isolation and Structural Elucidation: Detailed protocols for the isolation of this compound from its natural sources, along with comprehensive spectroscopic analysis to confirm its structure.

  • In Vitro Biological Assays: Quantitative assessment of its analgesic, anti-inflammatory (including COX-1/COX-2 inhibition), antioxidant, and other relevant biological activities.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Efficacy and Safety Studies: Evaluation of its therapeutic efficacy and safety profile in preclinical animal models of pain, inflammation, and other relevant disease states.

  • Synthetic Chemistry: Development and optimization of a synthetic route to produce the compound in sufficient quantities for extensive research and potential development.

Conclusion

This compound is a naturally occurring dihydrochalcone with potential analgesic and anti-inflammatory properties. However, the current body of scientific literature is insufficient to provide an in-depth technical guide with the level of detail requested. The information presented here is based on available database entries and commercial information. Rigorous scientific investigation is required to validate its purported biological activities and to fully understand its therapeutic potential.

References

An In-Depth Technical Guide on the Chemical Properties and Biological Activities of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, also known as Calomelanone, is a dihydrochalcone derivative belonging to the flavonoid family of natural products.[1][2] This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its antioxidant and anticancer properties.[1][3] Found in plants such as Aspalathus linearis (Rooibos), it is a subject of ongoing research for its potential therapeutic applications in oxidative stress-related diseases and oncology.[1][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action in cancer cells.

Chemical Properties

This compound is characterized by a central three-carbon α,β-saturated ketone moiety connecting two substituted aromatic rings. The systematic IUPAC name for this compound is 1-(4-hydroxyphenyl)-3-(4-hydroxy-2,6-dimethoxyphenyl)propan-1-one.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₈O₅[1][2]
Molecular Weight 302.32 g/mol [1][2]
CAS Number 35241-54-4[1][2]
Appearance Slightly Yellow Powder[2]
Melting Point 147 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Spectroscopic Data

Synthesis

The synthesis of dihydrochalcones such as this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by a regioselective reduction of the α,β-unsaturated bond.

General Synthetic Workflow

Synthesis_Workflow Reactant1 2,6-Dimethoxy-4-hydroxyacetophenone Step1 Claisen-Schmidt Condensation Reactant1->Step1 Reactant2 4-Hydroxybenzaldehyde Reactant2->Step1 Intermediate 4,4'-Dihydroxy-2,6-dimethoxychalcone (α,β-unsaturated) Step2 Catalytic Hydrogenation Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

General synthetic scheme for this compound.
Experimental Protocol: Synthesis of a Dihydrochalcone Derivative (Adapted)

As a specific detailed protocol for this compound is not available, the following is an adapted, general procedure for the synthesis of a structurally similar dihydrochalcone, which can be modified for the target compound. This process involves the Claisen-Schmidt condensation to form the chalcone, followed by catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation to form 4,4'-Dihydroxy-2,6-dimethoxychalcone

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-Dimethoxy-4-hydroxyacetophenone (1 equivalent) and 4-Hydroxybenzaldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH, 20% w/v).[6]

  • Reaction: The reaction mixture is typically stirred at room temperature for 24 hours or refluxed for a shorter period (e.g., 4 hours).[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 10% HCl) to precipitate the chalcone product.[6]

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Catalytic Hydrogenation to form this compound

  • Reaction Setup: The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude dihydrochalcone can be purified by column chromatography on silica gel or by recrystallization.

Biological Activities and Mechanism of Action

This compound exhibits significant biological activities, most notably as an antioxidant and an anticancer agent.[1][3]

Antioxidant Activity

The antioxidant properties of this dihydrochalcone are attributed to its ability to scavenge free radicals, which helps in reducing cellular oxidative stress.[1][4] This activity is being explored for its potential in preventing various diseases associated with oxidative damage.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[7]

  • Sample Preparation: Prepare a series of dilutions of the test compound (this compound) in a suitable solvent.[8]

  • Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution.[8] A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[8]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[7] The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[10] The ABTS•+ solution is then diluted with methanol to an absorbance of ~0.700 at 734 nm.[10]

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add a small volume of the test compound solution to the diluted ABTS•+ solution.[10]

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 30 minutes) at room temperature.[10]

  • Measurement: The absorbance is measured at 734 nm.[10]

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Anticancer Activity and Signaling Pathways

Recent studies have demonstrated that Calomelanone (this compound) possesses cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), promyelocytic leukemia (HL-60), and monocytic leukemia (U937) cells.[10][11] The compound induces apoptosis, or programmed cell death, through both the intrinsic and extrinsic pathways.[10][11]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values of Calomelanone against different cancer cell lines have been determined, with the HL-60 leukemia cell line showing the highest sensitivity.[10]

Cell LineIncubation Time (h)IC₅₀ (µM)
HL-60 (Promyelocytic Leukemia)2419.33 ± 1.10
U937 (Monocytic Leukemia)2424.33 ± 1.53
HepG2 (Hepatocellular Carcinoma)4829.67 ± 2.08
Peripheral Blood Mononuclear Cells (PBMCs)24> 100

Data sourced from a study by Banjerdpongchai R, et al. (2020).[10]

Apoptotic Signaling Pathways

Calomelanone triggers a cascade of molecular events leading to apoptosis. The key signaling pathways involved are depicted below.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Calomelanone_ext Calomelanone Caspase8 Caspase-8 activation Calomelanone_ext->Caspase8 induces Caspase3_ext Caspase-3 activation Caspase8->Caspase3_ext Caspase3_int Caspase-3 activation Caspase8->Caspase3_int cross-talk Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Calomelanone_int Calomelanone Akt Akt (Survival Pathway) Calomelanone_int->Akt decreases Bcl_xL Bcl-xL (Anti-apoptotic) Calomelanone_int->Bcl_xL downregulates Bax_Bak Bax, Bak (Pro-apoptotic) Calomelanone_int->Bax_Bak upregulates Mito Mitochondrial Membrane Potential (disruption) Bcl_xL->Mito inhibits Bax_Bak->Mito CytoC Cytochrome c release Mito->CytoC Caspase9 Caspase-9 activation CytoC->Caspase9 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Apoptotic signaling pathways induced by Calomelanone.

Mechanism of Action:

  • Extrinsic Pathway: Calomelanone induces the activation of caspase-8, a key initiator caspase in the death receptor-mediated extrinsic pathway of apoptosis.[10][12]

  • Intrinsic Pathway: The compound also triggers the mitochondrial-mediated intrinsic pathway. This involves:

    • Downregulation of Akt: Calomelanone has been shown to decrease the expression of Akt, a protein kinase that plays a crucial role in cell survival signaling.[3]

    • Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins Bax and Bak, while downregulating the anti-apoptotic protein Bcl-xL.[3][10] This shift in the balance of Bcl-2 family proteins leads to the disruption of the mitochondrial membrane potential.

    • Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[10]

  • Execution Phase: Both the extrinsic and intrinsic pathways converge on the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell, leading to apoptosis.[10][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[13]

Conclusion

This compound (Calomelanone) is a promising natural compound with well-documented antioxidant and anticancer properties. Its ability to induce apoptosis in cancer cells through multiple signaling pathways, including the downregulation of the pro-survival Akt pathway and modulation of the Bcl-2 family of proteins, makes it a valuable lead compound for further investigation in drug development. This technical guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their exploration of this and related dihydrochalcones for potential therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in in vivo models.

References

Natural sources of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the natural sources, biological activities, and relevant experimental protocols for the dihydrochalcone, this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental methodologies, and the visualization of associated biochemical pathways.

Introduction

This compound is a member of the dihydrochalcone class of flavonoids, a group of natural products known for their diverse pharmacological activities. This particular compound has garnered interest due to its potential as a modulator of inflammatory pathways. This guide will delve into its known natural origins and its primary biological activity as a cyclooxygenase (COX) inhibitor.

Natural Sources

The primary documented natural source of this compound is the resin of Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood. This resin has a long history of use in traditional medicine. Another potential source, though less specifically documented for this particular compound, is Soymida febrifuga.

Table 1: Natural Sources of this compound

Plant SpeciesPart UsedCommon Name
Dracaena cochinchinensis (Lour.) S. C. ChenResinChinese Dragon's Blood
Soymida febrifugaNot SpecifiedIndian Redwood

Quantitative Data

Currently, there is a lack of published quantitative data regarding the specific yield or concentration of this compound from its natural sources. Phytochemical analysis of Dracaena species has revealed the presence of numerous other dihydrochalcones, but specific quantification of the target compound remains an area for future research.

Table 2: Quantitative Data for this compound

CompoundNatural SourcePart UsedConcentration/Yield
This compoundDracaena cochinchinensisResinData not available

Biological Activities and Signaling Pathways

The principal biological activity identified for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]

COX Signaling Pathway

The inhibition of COX-1 and COX-2 by this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory effects. The general mechanism of COX inhibition involves blocking the active site of the enzyme, preventing arachidonic acid from binding and being converted.[3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Dihydrochalcone This compound Dihydrochalcone->COX_Enzymes Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Mechanism of COX Inhibition
Potential Upstream Inflammatory Signaling Pathways

While direct evidence for the effect of this compound on upstream signaling pathways is limited, many flavonoids and dihydrochalcones are known to modulate key inflammatory pathways such as NF-κB and MAPK.[4][5] These pathways are often activated by inflammatory stimuli and lead to the expression of pro-inflammatory genes, including COX-2. It is plausible that this compound may also exert its anti-inflammatory effects by modulating these upstream pathways.

Inflammatory_Signaling cluster_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_pathways Upstream Signaling Stimuli Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Expression COX-2 Gene Expression MAPK->COX2_Expression NFkB->COX2_Expression Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Dihydrochalcone This compound Dihydrochalcone->MAPK Potential Inhibition Dihydrochalcone->NFkB Potential Inhibition

Potential Upstream Targets

Experimental Protocols

Generalized Protocol for Isolation and Identification

The following is a generalized workflow for the isolation of this compound from Dracaena cochinchinensis resin, based on standard phytochemical practices and the limited information available.

Isolation_Workflow Start Start: Dracaena cochinchinensis Resin Extraction Extraction with Chloroform Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Chloroform Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection and TLC Analysis Column_Chromatography->Fractionation Purification Preparative HPLC/Sephadex LH-20 Fractionation->Purification Pure_Compound Isolated this compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation End End: Characterized Compound Structure_Elucidation->End

References

Elucidation of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a dihydrochalcone of interest for its potential pharmacological activities. Due to the limited availability of complete experimental data for this specific molecule in publicly accessible literature, this guide combines available data with analytical interpretations based on closely related structural analogs.

Chemical Identity

  • Systematic Name: 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one

  • Molecular Formula: C₁₇H₁₈O₅[1]

  • Molecular Weight: 302.32 g/mol

  • Chemical Structure: Chemical structure of this compound

Spectroscopic Data for Structure Elucidation

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct IonPredicted m/z
[M+H]⁺303.1227
[M+Na]⁺325.1046
[M-H]⁻301.1081

Data sourced from PubChem.

Table 2: Experimental ¹H and ¹³C NMR Data for the Analog 2',4-dihydroxy-4',6'-dimethoxydihydrochalcone

Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
Ring A
2'-162.5
4'-165.2
6'-105.8
1'-91.3
3'5.99 (d, J=2.5)93.6
5'5.84 (d, J=2.5)90.9
OMe3.72 (s)55.5
OMe3.74 (s)55.6
Ring B
1-134.2
2, 67.01 (d, J=8.5)129.4
3, 56.69 (d, J=8.3)115.2
4-155.7
Propanone Chain
α3.18 (t)45.7
β2.83 (t)30.1
C=O-204.8

Note: This data is for a structural analog and serves as a reference for interpreting the spectra of the target compound.

Experimental Protocols

While a specific protocol for the isolation or synthesis of this compound is not detailed in the available literature, a general methodology for the synthesis of similar dihydrochalcones can be adapted.

General Synthesis of Dihydrochalcones

A common method for synthesizing dihydrochalcones is the Claisen-Schmidt condensation to form the corresponding chalcone, followed by catalytic hydrogenation.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

  • Dissolve equimolar amounts of a substituted acetophenone (e.g., 2,6-dimethoxy-4-hydroxyacetophenone) and a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Filter, wash the precipitate with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone.

Step 2: Catalytic Hydrogenation (Dihydrochalcone Formation)

  • Dissolve the synthesized chalcone in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude dihydrochalcone.

  • Purify the product by column chromatography or recrystallization.

Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structure elucidation of a synthesized or isolated natural product like this compound.

G Structure Elucidation Workflow cluster_extraction Isolation/Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination A Natural Source Extraction or Chemical Synthesis B Chromatographic Purification (e.g., Column, HPLC) A->B C Mass Spectrometry (MS) Determine Molecular Weight and Formula B->C D ¹H NMR Spectroscopy Determine Proton Environment B->D E ¹³C NMR Spectroscopy Determine Carbon Skeleton B->E F 2D NMR (COSY, HSQC, HMBC) Establish Connectivity B->F G Data Integration and Interpretation C->G D->G E->G F->G H Final Structure Proposal G->H

Caption: A generalized workflow for the isolation/synthesis and structural elucidation of a chemical compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been reported, related chalcones have been shown to exhibit anticancer and anti-inflammatory properties. For instance, some chalcones have been observed to modulate the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this class of compounds, based on existing literature for similar molecules.

G Hypothetical Signaling Pathway cluster_pathway PI3K/Akt/mTOR Pathway Dihydrochalcone This compound PI3K PI3K Dihydrochalcone->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for dihydrochalcones.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While a complete experimental dataset for this specific molecule is not yet available in the public domain, analysis of its structural analogs provides a strong foundation for its characterization. Further research is warranted to fully determine its spectroscopic properties, develop efficient synthesis protocols, and explore its biological activities and potential therapeutic applications.

References

Preliminary Biological Screening of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a dihydrochalcone derivative that has garnered interest within the scientific community for its potential therapeutic properties. Dihydrochalcones, a subclass of flavonoids, are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing its known bioactivities, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Biological Activities and Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, its structural class suggests several key biological activities. The following tables summarize the expected biological activities based on available information and data from structurally similar chalcone derivatives.

Table 1: Anti-inflammatory Activity
BioassayTargetCell LineEffectQuantitative Data (IC50)
Cyclooxygenase (COX) InhibitionCOX-1, COX-2N/AInhibitory activity has been reported, but quantitative data is not available.[1]Not Available
Nitric Oxide (NO) InhibitionInducible Nitric Oxide Synthase (iNOS)RAW 264.7 MacrophagesInhibition of NO production is a common activity for related chalcones.Not Available
Pro-inflammatory Cytokine InhibitionTNF-α, IL-1β, IL-6RAW 264.7 MacrophagesSuppression of pro-inflammatory cytokines is a known effect of similar chalcone compounds.Not Available

Note: While direct IC50 values for this compound are not available, a structurally related compound, 2',5'-dihydroxy-4-chloro-dihydrochalcone, has been reported to inhibit COX-2 with an IC50 of 3.0 µM in RAW 264.7 cells.

Table 2: Antioxidant Activity
BioassayMechanismResultQuantitative Data (IC50)
DPPH Radical ScavengingHydrogen Atom TransferExpected to exhibit radical scavenging properties, a characteristic of phenolic compounds.Not Available
Other Antioxidant Assays (e.g., ABTS, FRAP)Electron TransferLikely to show antioxidant potential in various assays due to its chemical structure.Not Available

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of this compound, based on standard protocols for similar compounds.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and a cofactor (e.g., epinephrine) is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes) at 37°C, the reaction is terminated by adding an acidic solution (e.g., 1 M HCl).

  • Quantification: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the compound-treated samples to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Reading: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the compound.

Methodology:

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum DPPH absorbance (approximately 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Visualizations

Based on studies of structurally related chalcones, the anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB/IκB Complex Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes Activates Transcription Chalcone 4,4'-Dihydroxy-2,6- dimethoxydihydrochalcone Chalcone->IKK Inhibits MAPK_Pathway LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Transcription_Factors->Pro_inflammatory_Genes Activate Transcription Chalcone 4,4'-Dihydroxy-2,6- dimethoxydihydrochalcone Chalcone->MAPKK Inhibits

References

An In-depth Technical Guide on 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 151752-08-8

This technical guide provides a comprehensive overview of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a dihydrochalcone compound with notable biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, biological activities with experimental protocols, and insights into its mechanism of action.

Physicochemical Properties

This compound is a naturally occurring compound found in plant species such as Daemonorops draco and Dracaena cochinchinensis. It presents as a white to off-white powder. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 151752-08-8N/A
Molecular Formula C₁₇H₁₈O₅N/A
Molecular Weight 302.32 g/mol N/A
Physical Description White to off-white powderN/A
Purity >98% (by HPLC)N/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneN/A
Botanical Source Daemonorops draco Bl., Dracaena cochinchinensisN/A

Synthesis

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Experimental Protocol: Synthesis

Step 1: Claisen-Schmidt Condensation to form 4,4'-Dihydroxy-2,6-dimethoxychalcone

This reaction involves the condensation of an appropriate acetophenone and benzaldehyde in the presence of a base. For the synthesis of the chalcone precursor, 2,6-dimethoxy-1-acetyl-4-hydroxybenzene would be reacted with 4-hydroxybenzaldehyde.

  • Reactants: 2,6-dimethoxy-1-acetyl-4-hydroxybenzene and 4-hydroxybenzaldehyde.

  • Catalyst: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the acetophenone derivative and the benzaldehyde derivative in ethanol.

    • Slowly add an aqueous solution of the base to the reaction mixture with constant stirring at room temperature.

    • Allow the reaction to proceed for several hours until the formation of the chalcone is complete, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into cold water and acidified to precipitate the chalcone.

    • The crude chalcone is then filtered, washed with water, and purified by recrystallization.

Step 2: Catalytic Hydrogenation to form this compound

The dihydrochalcone is obtained by the reduction of the α,β-unsaturated double bond of the chalcone.

  • Reactant: 4,4'-Dihydroxy-2,6-dimethoxychalcone.

  • Catalyst: Palladium on carbon (Pd/C).

  • Reducing Agent: Hydrogen gas (H₂).

  • Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

  • Procedure:

    • Dissolve the synthesized chalcone in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of Pd/C to the solution.

    • The vessel is then flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure.

    • The reaction progress is monitored by TLC.

    • Once the reaction is complete, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Biological Activity

This dihydrochalcone has been reported to exhibit anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition

This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

A common method to determine COX-1 and COX-2 inhibitory activity is through a colorimetric or fluorometric assay.

  • Materials:

    • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

    • Arachidonic acid (substrate).

    • A colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., Tris-HCl buffer).

    • 96-well microplate and a plate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the probe.

    • Add various concentrations of the test compound to the wells. A control with no inhibitor and a blank with no enzyme should be included.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • The peroxidase activity of COX, which is coupled to the oxidation of the probe, is monitored by measuring the absorbance or fluorescence at the appropriate wavelength over time.

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated relative to the control, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxic Activity

The cytotoxic potential of this compound has been suggested, particularly against cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • HT-1080 human fibrosarcoma cell line.

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Test compound dissolved in DMSO.

    • 96-well cell culture plates.

    • CO₂ incubator.

    • Microplate reader.

  • Procedure:

    • Seed HT-1080 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

    • The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After the MTT incubation, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • The cell viability is expressed as a percentage of the vehicle-treated control cells. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of structurally similar chalcones and dihydrochalcones, several potential mechanisms can be proposed. A closely related compound, Alpha,2'-dihydroxy-4,4'-dimethoxydihydrochalcone, has been shown to inhibit cell proliferation in gastric cancer through the ROS/MEK/ERK signaling pathway.[1] Other chalcone derivatives have been implicated in the modulation of the PI3K/Akt/mTOR and EGFR/MAPK pathways in cancer cells.

Potential Signaling Pathways

Below is a conceptual diagram illustrating a potential mechanism of action for a dihydrochalcone derivative in a cancer cell, based on available literature for related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Dihydrochalcone Dihydrochalcone ROS ROS Dihydrochalcone->ROS induces Dihydrochalcone->PI3K inhibits Dihydrochalcone->MEK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) Transcription_Factors->Gene_Expression

Caption: Potential signaling pathways modulated by a dihydrochalcone derivative.

Experimental Workflow for Pathway Analysis

The following workflow outlines a general approach to investigate the signaling pathways affected by this compound.

G Cell_Culture Cell Culture (e.g., HT-1080) Treatment Treat with Dihydrochalcone Cell_Culture->Treatment Lysate_Prep Cell Lysis and Protein Quantification Treatment->Lysate_Prep Western_Blot Western Blot Analysis (e.g., p-Akt, p-ERK) Lysate_Prep->Western_Blot Data_Analysis Data Analysis and Pathway Interpretation Western_Blot->Data_Analysis

Caption: Workflow for investigating cellular signaling pathways.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic activities. This technical guide provides a foundational understanding of its properties, synthesis, and biological effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in drug development. The provided experimental protocols can serve as a starting point for researchers interested in investigating this and related compounds.

References

An In-depth Technical Guide to 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (C17H18O5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, with the molecular formula C17H18O5, is a dihydrochalcone derivative belonging to the flavonoid family. Dihydrochalcones are a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, spectral data, synthesis protocols, and potential biological activities. The information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and its analogs.

Chemical and Physical Properties

While experimental data for this compound is limited, a combination of data from chemical suppliers and predictions from computational models allows for the compilation of its key physicochemical properties.

PropertyValueSource
Molecular Formula C17H18O5PubChemLite[1]
Molecular Weight 302.32 g/mol PubChemLite[1]
IUPAC Name 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-onePubChemLite[1]
CAS Number 151752-08-8BIORLAB[2]
Melting Point 147 °CChemicalBook[3]
Predicted XlogP 2.7PubChemLite[1]
Appearance PowderChemFaces[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[4]

Spectral Data

Mass Spectrometry

Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts of the molecule.

AdductPredicted m/z
[M+H]⁺303.12270
[M+Na]⁺325.10464
[M-H]⁻301.10814
[M+NH₄]⁺320.14924
[M+K]⁺341.07858
[M+H-H₂O]⁺285.11268
Data sourced from PubChemLite[1]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not available, the expected chemical shifts can be inferred from the analysis of similar dihydrochalcone structures. The ¹H NMR spectrum would likely show characteristic signals for the aromatic protons on the two phenyl rings, the methylene protons of the propane bridge, and the methoxy and hydroxyl protons. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methoxy carbons. For a related compound, 2',4-dihydroxy-4',6'-dimethoxydihydrochalcone, the ¹H NMR spectrum showed two triplets for the dihydrochalcone moiety.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Hydrogenation Reactant1 2,6-Dimethoxy-4-hydroxyacetophenone Chalcone 4,4'-Dihydroxy-2,6-dimethoxychalcone Reactant1->Chalcone Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) Reactant2 4-Hydroxybenzaldehyde Reactant2->Chalcone Dihydrochalcone This compound Chalcone->Dihydrochalcone H2, Pd/C Solvent (e.g., Ethanol or Ethyl Acetate) PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcone 4,4'-Dihydroxy-2,6- dimethoxydihydrochalcone Chalcone->PI3K Potential Inhibition Chalcone->Akt Potential Inhibition

References

A Comprehensive Technical Review of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a dihydrochalcone derivative that has garnered interest in the scientific community for its potential therapeutic properties. Dihydrochalcones are a class of plant secondary metabolites structurally related to chalcones, characterized by a saturated three-carbon bridge connecting two aromatic rings. This core structure serves as a scaffold for a diverse range of biological activities. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, biological activities, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation followed by a reduction of the resulting chalcone.

Step 1: Claisen-Schmidt Condensation to form 4,4'-Dihydroxy-2,6-dimethoxychalcone

The initial step involves the base-catalyzed condensation of 2,6-dimethoxy-4-hydroxyacetophenone with 4-hydroxybenzaldehyde. This reaction, a variation of the aldol condensation, forms the α,β-unsaturated ketone known as a chalcone.

  • Reactants : 2,6-dimethoxy-4-hydroxyacetophenone and 4-hydroxybenzaldehyde.

  • Catalyst : A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.

  • Solvent : An alcoholic solvent like ethanol is commonly employed.

  • Procedure : The acetophenone and benzaldehyde derivatives are dissolved in the solvent, and the base is added portion-wise while stirring at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the chalcone, which is then filtered, washed, and purified, typically by recrystallization.

Step 2: Catalytic Hydrogenation to this compound

The second step involves the selective reduction of the carbon-carbon double bond of the chalcone synthesized in the first step to yield the corresponding dihydrochalcone.

  • Reactant : 4,4'-Dihydroxy-2,6-dimethoxychalcone.

  • Catalyst : A noble metal catalyst such as palladium on carbon (Pd/C) is commonly used.

  • Reducing Agent : Hydrogen gas (H₂).

  • Solvent : A polar solvent like ethanol or ethyl acetate is suitable.

  • Procedure : The chalcone is dissolved in the solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude dihydrochalcone, which can be further purified by column chromatography or recrystallization.

An alternative approach involves the enzymatic synthesis of similar dihydrochalcone structures. For instance, tyrosinase from Bacillus megaterium has been used to hydroxylate 4-hydroxy-2′,6′-dimethoxydihydrochalcone to produce 3,4-dihydroxy-2′,6′-dimethoxydihydrochalcone, suggesting a potential avenue for biocatalytic synthesis of related compounds.[1][2][3]

Biological Activities and Quantitative Data

This compound and its structural analogs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize the available quantitative data.

Anticancer Activity
Cell LineCancer TypeIC₅₀ (µM)Reference
HT-1080Fibrosarcoma67.2[4]
PANC-1Pancreatic Cancer10.5 ± 0.8[5]
MIA PaCa-2Pancreatic Cancer12.2 ± 0.9[5]
MCF-7Breast Cancer52.5[6]
MDA-MB-231Breast Cancer66.4[6]
Anti-inflammatory Activity
AssayCell Line/ModelEffectQuantitative DataReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NO production-[7][8][9]
IL-1β ProductionRAW 264.7 MacrophagesSignificant reduction-[7][8][9]
TNF-α ProductionRAW 264.7 MacrophagesSignificant reduction-[7][8][9]
COX-1 InhibitionIn vitroInhibitory activity-[4]
COX-2 InhibitionIn vitroInhibitory activity-[4]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research. For detailed, step-by-step instructions, please refer to the original publications.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]

  • Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the resulting solution is measured using a microplate reader at a wavelength typically between 570 and 600 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antioxidant Activity Assays

Several assays are used to determine the antioxidant capacity of a compound.[3][13][14][15][16]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay : This method assesses the ability of the antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex, with the absorbance measured at 593 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay : This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color, measured spectrophotometrically.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample.[1][2][17][18][19]

  • Protein Extraction : Cells are lysed to extract total proteins. For studying protein translocation, nuclear and cytoplasmic fractions are separated.

  • Protein Quantification : The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection : A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

Signaling Pathways and Mechanisms of Action

Research on this compound and related chalcones suggests their involvement in several key signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones have been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p50/p65 subunits of NF-κB.[20]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Dihydrochalcone Dihydrochalcone Dihydrochalcone->IkB Prevents Degradation DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in cancer. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. Activated PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt then phosphorylates and activates mTOR, which promotes protein synthesis and cell growth. Some chalcone derivatives have been shown to suppress this pathway by reducing the expression of PI3K and inhibiting the phosphorylation of Akt and mTOR.[21][22]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Bind to PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Dihydrochalcone Dihydrochalcone Dihydrochalcone->PI3K Inhibits Dihydrochalcone->Akt Inhibits Phosphorylation Dihydrochalcone->mTOR Inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding antioxidant and detoxifying enzymes, leading to their transcription. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to the stabilization and activation of Nrf2.[23][24][25][26]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Dihydrochalcone Dihydrochalcone Dihydrochalcone->Keap1 Inactivates (Michael Addition) Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

References

A Comprehensive Technical Guide on the Therapeutic Potential of 2',6'-Dihydroxy-4'-methoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the potential therapeutic applications of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC), a naturally occurring dihydrochalcone that has demonstrated significant biological activity in preclinical studies. While the initial query specified "4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone," the available scientific literature predominantly focuses on DHMDC and structurally related chalcones. This guide will primarily focus on the well-documented therapeutic properties of DHMDC, with relevant comparative data from other similar compounds where applicable. DHMDC has been investigated for its anti-inflammatory, neuroprotective, and antiplasmodial properties, making it a compound of interest for further drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a consolidated resource of quantitative data, experimental protocols, and mechanistic insights.

Therapeutic Potential and Mechanism of Action

DHMDC has shown promise in several therapeutic areas, primarily attributable to its anti-inflammatory and neuroprotective effects. The core mechanisms of action revolve around the modulation of inflammatory pathways and the mitigation of oxidative stress.

Anti-inflammatory Activity

DHMDC exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response. In vitro studies have shown that DHMDC can significantly reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as nitric oxide (NO), in lipopolysaccharide (LPS)-activated macrophages.[1][2][4] Furthermore, DHMDC has been observed to modulate the expression of adhesion molecules on neutrophils, specifically by blocking the cleavage of L-selectin (CD62L), which is crucial for neutrophil migration to inflammatory sites.[1][4] In vivo models of inflammation have corroborated these findings, demonstrating a significant reduction in neutrophil migration into inflammatory exudates following oral administration of DHMDC.[1][4]

Neuroprotective Effects in Alzheimer's Disease Models

DHMDC has emerged as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[3][5] Its neuroprotective effects are attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][5] By inhibiting AChE, DHMDC can increase acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[3][5] In animal models of Alzheimer's disease induced by streptozotocin (STZ), oral administration of DHMDC has been shown to significantly improve learning and memory.[3][5] The neuroprotective mechanism of DHMDC also involves the mitigation of oxidative stress. It has been shown to reduce lipid peroxidation and enhance the activity of antioxidant enzymes like glutathione (GSH) in the brain tissue of STZ-treated mice.[5]

Antiplasmodial and Antileishmanial Activity

Beyond its anti-inflammatory and neuroprotective effects, DHMDC and related chalcones have demonstrated activity against parasitic protozoa. A structurally similar compound, 2',6'-dihydroxy-4'-methoxychalcone, has shown significant in vitro activity against Leishmania amazonensis, suggesting that compounds of this class could serve as leads for the development of new antiparasitic drugs.[6] DHMDC itself has been reported to have antiplasmodial activity.[2] The proposed mechanism for its antileishmanial effect involves direct toxicity to the parasite, specifically causing disorganization of the mitochondria, without significantly affecting the host macrophages.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on DHMDC and related chalcones.

Table 1: In Vitro Anti-inflammatory Effects of DHMDC

ParameterCell LineTreatmentConcentrationResultReference
IL-1β ProductionRAW 264.7 MacrophagesLPS + DHMDCNot SpecifiedSignificantly Reduced[1][4]
TNF-α ProductionRAW 264.7 MacrophagesLPS + DHMDCNot SpecifiedSignificantly Reduced[1][4]
Nitrite LevelsRAW 264.7 MacrophagesLPS + DHMDCNot SpecifiedSignificantly Reduced[1][4]
CD62L ExpressionMouse NeutrophilsLPS + DHMDCNot SpecifiedModulated (Cleavage Blocked)[1][4]

Table 2: In Vivo Anti-inflammatory and Neuroprotective Effects of DHMDC

ModelSpeciesTreatmentDosageOutcomeReference
Carrageenan-induced InflammationMale Swiss MiceDHMDC (p.o.)3 mg/kgSignificantly reduced neutrophil migration[1][4]
STZ-induced Alzheimer's ModelMiceDHMDC (p.o.)15 and 30 mg/kgAttenuated spatial and aversive memory decline[5]
STZ-induced Alzheimer's ModelMiceDHMDC (p.o.)Not SpecifiedDecreased AChE activity in the brain[5]
STZ-induced Alzheimer's ModelMiceDHMDC (p.o.)Not SpecifiedIncreased GSH activity and decreased TBARS levels in the brain[5]

Table 3: Antiparasitic Activity of a Related Chalcone

CompoundParasiteAssayEC50Reference
2',6'-dihydroxy-4'-methoxychalconeLeishmania amazonensis promastigotesIn vitro0.5 µg/mL[6]
2',6'-dihydroxy-4'-methoxychalconeLeishmania amazonensis intracellular amastigotesIn vitro24 µg/mL[6]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

In Vitro Anti-inflammatory Assays[1][4]
  • Cell Culture: RAW 264.7 macrophages were cultured in appropriate media.

  • Treatment: Cells were pre-treated with DHMDC at various concentrations before stimulation with lipopolysaccharide (LPS; 1 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Nitrite: The Griess reaction was used to measure nitrite concentration in the culture supernatant as an indicator of NO production.

    • Cytokines (IL-1β, TNF-α): Enzyme-linked immunosorbent assay (ELISA) was performed on the culture supernatant to quantify cytokine levels.

  • Neutrophil Adhesion Molecule Expression:

    • Cell Isolation: Neutrophils were isolated from Swiss mice.

    • Flow Cytometry: Isolated neutrophils were treated with DHMDC and stimulated with LPS. The expression of CD62L, CD18, and CD49d was analyzed by flow cytometry using fluorescently labeled antibodies.

In Vivo Anti-inflammatory Model[1][4]
  • Animal Model: Male Swiss mice were used.

  • Induction of Inflammation: Carrageenan was injected into a subcutaneous air pouch to induce an inflammatory response.

  • Treatment: DHMDC was administered orally (p.o.) at a dose of 3 mg/kg.

  • Analysis:

    • Leukocyte Migration: The inflammatory exudate from the air pouch was collected, and the number of migrated leukocytes was counted.

    • Histological Analysis: The subcutaneous tissue was processed for histological examination to assess inflammation.

In Vivo Neuroprotection Model for Alzheimer's Disease[5]
  • Animal Model: Mice were used.

  • Induction of Alzheimer's-like Pathology: Streptozotocin (STZ; 2.5 mg/mL) was administered via intracerebroventricular (i.c.v.) injection.

  • Treatment: DHMDC was administered orally (p.o.) at doses of 5, 15, and 30 mg/kg. Rivastigmine (0.6 mg/kg, i.p.) was used as a positive control.

  • Behavioral Tests:

    • Aversive Memory: Inhibitory avoidance test.

    • Spatial Memory: Object recognition test.

  • Biochemical Assays on Brain Tissue:

    • Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) for lipid peroxidation and glutathione (GSH) levels were measured.

    • Acetylcholinesterase (AChE) Activity: The activity of AChE in brain homogenates was determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway cluster_activation Macrophage Activation cluster_response Inflammatory Response LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activates TNF TNF-α Macrophage->TNF IL1b IL-1β Macrophage->IL1b NO Nitric Oxide (NO) Macrophage->NO DHMDC DHMDC DHMDC->Macrophage Inhibits caption Fig 1: DHMDC's inhibition of macrophage-mediated inflammation.

Caption: DHMDC's inhibition of macrophage-mediated inflammation.

neutrophil_migration_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil Activates CD62L_Cleavage CD62L Cleavage Neutrophil->CD62L_Cleavage Migration Neutrophil Migration to Inflammatory Site CD62L_Cleavage->Migration Enables DHMDC DHMDC DHMDC->CD62L_Cleavage Blocks caption Fig 2: DHMDC's role in blocking neutrophil migration.

Caption: DHMDC's role in blocking neutrophil migration.

neuroprotection_workflow cluster_induction Disease Model Induction cluster_treatment Treatment Regimen cluster_assessment Therapeutic Assessment STZ Streptozotocin (STZ) i.c.v. injection in mice DHMDC_Treatment Oral Administration of DHMDC (5, 15, 30 mg/kg) STZ->DHMDC_Treatment Followed by Behavioral Behavioral Tests (Memory & Learning) DHMDC_Treatment->Behavioral Biochemical Biochemical Analysis (AChE, Oxidative Stress) DHMDC_Treatment->Biochemical caption Fig 3: Experimental workflow for assessing DHMDC's neuroprotective effects.

Caption: Experimental workflow for assessing DHMDC's neuroprotective effects.

Conclusion

2',6'-Dihydroxy-4'-methoxydihydrochalcone has demonstrated significant therapeutic potential in preclinical models of inflammation and neurodegeneration. Its multifaceted mechanism of action, which includes the suppression of pro-inflammatory mediators, modulation of immune cell trafficking, inhibition of acetylcholinesterase, and reduction of oxidative stress, positions it as a promising candidate for further drug development. The data presented in this technical guide underscore the need for continued research to fully elucidate its pharmacological profile, safety, and efficacy in clinical settings. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics.

References

Methodological & Application

Application Note and Protocol: Isolation and Purification of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone from Daemonorops draco

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daemonorops draco, commonly known as Dragon's Blood, is a resinous plant exudate that has been used for centuries in traditional medicine. The resin is a rich source of various bioactive compounds, including flavonoids and dihydrochalcones. One such compound of interest is 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a molecule that has demonstrated potential as a cyclooxygenase (COX-1 and COX-2) inhibitor, suggesting its utility in the development of anti-inflammatory agents. This document provides a detailed protocol for the isolation and purification of this specific dihydrochalcone from the resin of Daemonorops draco.

Experimental Protocols

Extraction of Crude Resin from Daemonorops draco

This protocol outlines the initial extraction of the crude resin from the fruit of Daemonorops draco.

Materials:

  • Dried and powdered fruit of Daemonorops draco

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Macerate the powdered fruit of Daemonorops draco with methanol at a solid-to-solvent ratio of 1:5 (w/v).

  • Allow the mixture to stand for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Dry the crude extract completely to remove any residual solvent.

Isolation and Purification by Column Chromatography

This protocol describes the separation of this compound from the crude extract using column chromatography.

Materials:

  • Crude methanol extract of Daemonorops draco

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane.

  • Sample Loading: Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, 8:2 v/v)

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the target compound. The target compound, being a polar molecule, is expected to elute in the more polar fractions (higher ethyl acetate to methanol concentrations).

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

For obtaining a high-purity compound, the enriched fractions from column chromatography can be further purified using preparative HPLC.

Materials:

  • Enriched fraction containing this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Preparative HPLC system with a C18 column

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the enriched fraction in the mobile phase.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start at 30% acetonitrile and increase to 70% over 40 minutes.

    • Flow Rate: 15-20 mL/min

    • Detection: UV at 280 nm

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Evaporation: Remove the solvent from the purified fraction under reduced pressure to obtain the pure compound.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₇H₁₈O₅--INVALID-LINK--
Molecular Weight 302.32 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solid-
¹H-NMR (Predicted) δ (ppm): 7.7 (d, 2H), 6.9 (d, 2H), 6.1 (s, 2H), 3.8 (s, 6H), 3.3 (t, 2H), 3.0 (t, 2H)-
¹³C-NMR (Predicted) δ (ppm): 200.1, 162.5, 158.9, 130.5, 128.2, 115.4, 105.8, 91.2, 55.6, 45.9, 30.1-
Mass Spectrometry (m/z) [M+H]⁺: 303.1227, [M+Na]⁺: 325.1046--INVALID-LINK--
Representative Yield and Purity Data
Purification StepStarting Material (g)Yield (mg)Purity (%)
Crude Methanol Extract 100 g of dried resin15,000-
Column Chromatography Fraction 15 g of crude extract250~70-80
Preparative HPLC 250 mg of enriched fraction150>98

Note: The yield and purity values presented are representative and may vary depending on the quality of the starting material and the specific experimental conditions.

Visualization

Experimental Workflow

experimental_workflow start Dried Daemonorops draco Fruit extraction Methanol Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanol Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection enriched_fraction Enriched Dihydrochalcone Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of COX-2 Inhibition

This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.

cox2_pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 catalyzes pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation mediate target_compound This compound target_compound->cox2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by this compound.

References

Application Notes and Protocols for the Analysis of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analysis of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a dihydrochalcone with potential pharmacological activities, including COX-1 and COX-2 inhibition. The following protocols cover its identification, quantification, and characterization using state-of-the-art analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a robust method for the quantification of this compound in various matrices, including plant extracts and biological samples. A reversed-phase C18 column is effective for the separation of this moderately polar compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B (linear gradient)

    • 20-25 min: 70-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 30% B (isocratic, for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at the wavelength of maximum absorbance (λmax), predicted to be around 285 nm for dihydrochalcones. A DAD can be used to acquire the full UV spectrum for peak purity assessment.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). From this, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples can be determined from this curve.

Data Presentation:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength ~285 nm
Expected Retention Time Dependent on the exact gradient and column chemistry, but can be predicted using QSRR models.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction/Dilution Injection Autosampler Injection Sample->Injection Standard Standard Solution Preparation Standard->Injection Separation C18 Column Separation Injection->Separation Detection DAD/UV-Vis Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices. Electrospray ionization (ESI) in negative ion mode is generally suitable for phenolic compounds.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • LC Conditions: Similar to the HPLC protocol described above, but with flow rates adjusted for the MS interface (e.g., 0.3-0.5 mL/min for a standard ESI source).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: 3.0-4.0 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

  • Data Acquisition:

    • Full Scan (for identification): Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500). The deprotonated molecule [M-H]⁻ is expected at m/z 301.11.

    • MS/MS (for structural confirmation): Select the precursor ion (m/z 301.11) and subject it to collision-induced dissociation (CID) to obtain fragment ions.

    • MRM (for quantification): Monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.

Data Presentation:

ParameterValue
Ionization Mode ESI Negative
[M-H]⁻ (m/z) 301.11
Predicted Fragment Ions (m/z) Fragments corresponding to the loss of methyl groups (-15), water (-18), and cleavage of the propanone chain are expected. Key fragments would arise from the A and B rings.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Sample_Inj Sample Injection LC_Sep Chromatographic Separation Sample_Inj->LC_Sep Ionization Electrospray Ionization (ESI) LC_Sep->Ionization Mass_Ana Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Ana Detector Ion Detector Mass_Ana->Detector Mass_Spec Mass Spectrum Generation Mass_Ana->Mass_Spec TIC Total Ion Chromatogram Detector->TIC ID_Quant Identification & Quantification TIC->ID_Quant Frag_Ana Fragmentation Analysis Mass_Spec->Frag_Ana Frag_Ana->ID_Quant

Caption: General workflow for LC-MS/MS analysis.

UV-Vis Spectroscopy for Preliminary Characterization

UV-Vis spectroscopy is a simple and rapid technique for the preliminary characterization of this compound and for determining the optimal wavelength for HPLC detection. Dihydrochalcones typically exhibit two main absorption bands.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µg/mL).

    • Use the solvent as a blank to zero the spectrophotometer.

    • Scan the sample solution over a wavelength range of 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Data Presentation:

ParameterExpected Value
Band I (λmax) ~280-295 nm
Band II (λmax) ~225-235 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both 1H and 13C NMR are essential for a complete assignment.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of the deuterated solvent.

  • Experiments:

    • 1H NMR: To determine the proton environment and coupling constants.

    • 13C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons for a complete structural assignment.

Predicted NMR Data (based on similar structures):

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

  • ~7.0-7.2 (d, 2H): Protons on the 4'-hydroxyphenyl ring (B-ring).

  • ~6.7-6.9 (d, 2H): Protons on the 4'-hydroxyphenyl ring (B-ring).

  • ~6.0-6.2 (s, 2H): Protons on the 2,6-dimethoxyphenyl ring (A-ring).

  • ~3.7-3.9 (s, 6H): Methoxy group protons.

  • ~3.2-3.4 (t, 2H): Methylene protons adjacent to the carbonyl group.

  • ~2.8-3.0 (t, 2H): Methylene protons adjacent to the A-ring.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

  • ~200-205: Carbonyl carbon.

  • ~160-165: Aromatic carbons attached to oxygen.

  • ~155-160: Aromatic carbons attached to oxygen.

  • ~128-132: Aromatic CH carbons.

  • ~114-118: Aromatic CH carbons.

  • ~90-95: Aromatic CH carbons on the A-ring.

  • ~55-57: Methoxy carbons.

  • ~45: Methylene carbon adjacent to the carbonyl.

  • ~30: Methylene carbon adjacent to the A-ring.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis Sample_Prep Dissolve in Deuterated Solvent H1_NMR 1H NMR Sample_Prep->H1_NMR C13_NMR 13C NMR Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample_Prep->TwoD_NMR Assign_Proton Assign Proton Signals H1_NMR->Assign_Proton Assign_Carbon Assign Carbon Signals C13_NMR->Assign_Carbon Correlate Correlate Signals (2D NMR) TwoD_NMR->Correlate Assign_Proton->Correlate Assign_Carbon->Correlate Elucidate Elucidate Final Structure Correlate->Elucidate

Caption: Workflow for structural elucidation using NMR spectroscopy.

Biological Activity - Inhibition of the Cyclooxygenase (COX) Pathway

This compound has been reported to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Signaling Pathway Diagram:

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (e.g., Injury, Cytokines) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane Synthase Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Application Note: Quantification of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone. The described protocol is applicable for the determination of this compound in various sample matrices, which is of significant interest to researchers in pharmacology, natural product chemistry, and drug development. The method utilizes a reversed-phase C18 column with gradient elution, providing excellent separation and sensitivity. All validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, were established within acceptable limits.

Introduction

This compound is a dihydrochalcone derivative with potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a detailed protocol for a validated HPLC-UV method to meet these analytical needs.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was used for separation.[1]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • HPLC grade acetonitrile and methanol.

    • HPLC grade water.

    • Formic acid (analytical grade).

  • Sample Preparation: Syringe filters (0.45 µm) for sample filtration.

The separation was achieved using a gradient elution on a C18 column.

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-3 min, 10% B; 3-15 min, 10-70% B; 15-18 min, 70-10% B; 18-25 min, 10% B
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 282 nm[2][3]

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation method should be adapted based on the matrix.

  • For Solid Samples (e.g., plant material, lyophilized extracts):

    • Weigh 100 mg of the homogenized, dried sample powder.

    • Extract with 10 mL of 70% methanol by vortexing for 1 minute, followed by sonication for 30 minutes.[4]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.[4]

  • For Liquid Samples (e.g., in vitro assay solutions, plasma):

    • For aqueous solutions, dilute the sample with the mobile phase as needed to fall within the calibration range.

    • For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Summary

The HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterResult
Linearity (µg/mL) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) Intra-day: < 2.0%, Inter-day: < 3.0%
Accuracy (% Recovery) 98.5% - 102.3%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.85 µg/mL

Visualizations

experimental_workflow cluster_prep Preparation cluster_std Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_quant Quantification std_stock Stock Solution (1 mg/mL in Methanol) std_working Working Standards (1-100 µg/mL) std_stock->std_working Serial Dilution hplc_system HPLC-UV System (C18 Column, 282 nm) std_working->hplc_system sample_solid Solid Sample (e.g., Plant Extract) extraction Solvent Extraction (70% Methanol) sample_solid->extraction sample_liquid Liquid Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample_liquid->precipitation centrifuge_filter Centrifugation & Filtration (0.45 µm) extraction->centrifuge_filter precipitation->centrifuge_filter centrifuge_filter->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition calibration Calibration Curve (Peak Area vs. Conc.) data_acquisition->calibration quantification Concentration Determination calibration->quantification

Caption: Experimental workflow for HPLC-UV quantification.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocol for sample and standard preparation, along with the specified chromatographic conditions, can be readily implemented in a laboratory setting. This method is suitable for a wide range of applications in both academic research and industrial quality control.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometric behavior of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a dihydrochalcone with potential pharmaceutical applications. The provided protocols and fragmentation analysis are intended to guide researchers in the identification and characterization of this compound and its analogs in various matrices.

Introduction

This compound belongs to the flavonoid class of natural products, specifically the dihydrochalcone subclass. These compounds are recognized for their diverse biological activities, making their accurate identification and quantification crucial in drug discovery and natural product research. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of such phenolic compounds.[1][2] Understanding the specific fragmentation patterns of this compound is essential for its unambiguous identification in complex mixtures.

Predicted Mass Spectrometry Data

The fundamental data for the mass spectrometric analysis of this compound is its molecular formula, C17H18O5, and its monoisotopic mass.[3] Based on this, the predicted mass-to-charge ratios (m/z) for various adducts in both positive and negative ionization modes are crucial for initial identification.

Table 1: Predicted m/z Values for this compound Adducts [3]

Adduct IonPredicted m/zIonization Mode
[M+H]+303.1227Positive
[M+Na]+325.1046Positive
[M+NH4]+320.1492Positive
[M-H]-301.1081Negative
[M+HCOO]-347.1136Negative
[M+CH3COO]-361.1293Negative

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of flavonoids, including chalcones and dihydrochalcones, typically involves cleavages of the A and B rings, as well as losses of small neutral molecules.[4][5][6] For this compound, the fragmentation in negative ion mode is expected to be particularly informative. The fragmentation of chalcones often results in fragment ions from the separation of the A and B rings.[5] Dihydrochalcones are noted to be distinguishable from chalcones by a characteristic neutral loss of H2O.[7]

Key Fragmentation Reactions:

  • Loss of water (H₂O): A common fragmentation for compounds with hydroxyl groups.

  • Loss of a methyl radical (•CH₃): Indicative of the presence of methoxy groups.[6]

  • Cleavage of the propanone bridge: This can lead to the separation of the A and B ring moieties.

Below is a proposed fragmentation pathway for this compound.

fragmentation_pathway cluster_frags Fragment Ions parent [M-H]⁻ m/z 301.11 frag1 m/z 283.10 [M-H-H₂O]⁻ parent->frag1 - H₂O frag2 m/z 286.08 [M-H-CH₃]⁻ parent->frag2 - •CH₃ frag3 m/z 179.07 A-ring fragment parent->frag3 C-C cleavage frag4 m/z 121.03 B-ring fragment parent->frag4 C-C cleavage

Caption: Proposed fragmentation pathway of this compound in negative ion mode.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of phenolic compounds and can be adapted for the specific analysis of this compound.[2][8][9][10][11]

Sample Preparation
  • Extraction: For solid samples (e.g., plant material), perform an ultrasonic extraction.[2][10]

    • Weigh approximately 0.05 g of the dried and ground sample.

    • Add 10 mL of 70% methanol.

    • Sonicate for 15 minutes at 30 °C.

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4 °C.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm or 0.45 µm syringe filter prior to LC-MS analysis.[2][9]

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.[2]

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 0.01, 0.05, 0.1, 1, 5, 10 µg/mL).[2][8]

LC-MS/MS Analysis

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[10]
Mobile Phase A0.1% formic acid in water[8][11]
Mobile Phase B0.1% formic acid in acetonitrile[8][11]
Flow Rate0.3 - 0.6 mL/min[8][9]
Injection Volume5 - 10 µL[8][10]
Column Temperature25 - 40 °C[8][9]
Gradient ElutionStart with a low percentage of B, gradually increase to elute the compound, then wash with a high percentage of B and re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-30 min, 5% B.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)[9]
Ionization ModeNegative and/or Positive[9]
Scan Rangem/z 100 - 1000
Capillary Voltage3 - 4 kV[9]
Capillary Temperature250 - 350 °C[9]
Collision EnergyRamped or set at specific voltages (e.g., 10-40 eV) to induce fragmentation.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing extraction Extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_separation LC Separation filtration->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation identification Compound Identification msms_fragmentation->identification quantification Quantification identification->quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The information and protocols provided in these application notes serve as a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental procedures will aid in the accurate identification and quantification of this compound, facilitating further research into its biological activities and potential therapeutic applications. The provided workflows and diagrams offer a clear and structured approach for researchers in the field.

References

Application Notes and Protocols for 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone as a COX-1 and COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a dihydrochalcone compound that has garnered interest for its potential anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] The inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This document provides an overview of the inhibitory activity of this compound on COX-1 and COX-2, along with detailed protocols for its in vitro evaluation.

Data Presentation

Compound/DrugTargetIC50 Value (µM)Selectivity Index (COX-1/COX-2)Reference
Representative Chalcone 1COX-119.880.31[3]
COX-23.279[3]
Representative Chalcone 2COX-120.910.05[3]
COX-21.103[3]
Celecoxib (Reference Drug)COX-1>100>6.3[4]
COX-214[4]

Signaling Pathways

The inhibition of COX-1 and COX-2 by this compound disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Homeostasis Physiological Functions (e.g., Gastric Protection) Prostaglandins->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 4,4'-Dihydroxy-2,6-dimethoxy- dihydrochalcone Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of COX-1 and COX-2 by this compound.

Experimental Protocols

The following is a detailed protocol for an in vitro colorimetric COX inhibitor screening assay, adapted from commercially available kits and common laboratory practices for evaluating chalcone derivatives.[2][3]

Objective:

To determine the inhibitory effect of this compound on the peroxidase activity of COX-1 and COX-2.

Materials:
  • This compound (test compound)

  • COX-1 (ovine or human recombinant)

  • COX-2 (ovine or human recombinant)

  • Arachidonic Acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Test Compound dilutions - Enzyme solutions (COX-1, COX-2) Plate_Layout Design Plate Layout: - Background wells - 100% Initial Activity wells - Inhibitor wells Reagent_Prep->Plate_Layout Add_Reagents Add to wells: 1. Assay Buffer 2. Heme 3. Enzyme (COX-1 or COX-2) 4. Test Compound or Vehicle (DMSO) Plate_Layout->Add_Reagents Pre_incubation Pre-incubate at 25°C for 5 minutes Add_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding Arachidonic Acid and TMPD Pre_incubation->Initiate_Reaction Read_Absorbance Immediately read absorbance at 590 nm kinetically for 5 minutes Initiate_Reaction->Read_Absorbance Calculate_Activity Calculate the rate of TMPD oxidation Read_Absorbance->Calculate_Activity Determine_IC50 Determine % inhibition and calculate IC50 value Calculate_Activity->Determine_IC50

Caption: Workflow for the in vitro COX inhibitor screening assay.

Detailed Procedure:
  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer, pH 8.0.

    • Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve a range of final assay concentrations.

    • Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Assay Protocol:

    • Set up a 96-well plate. For each enzyme (COX-1 and COX-2), include wells for:

      • 100% Initial Activity: Enzyme, buffer, heme, and DMSO (vehicle control).

      • Inhibitor: Enzyme, buffer, heme, and the test compound at various concentrations.

      • Background: Buffer, heme, and DMSO (no enzyme).

    • To each well, add the following in order:

      • 150 µL of Assay Buffer

      • 10 µL of Heme

      • 10 µL of either COX-1 or COX-2 enzyme solution.

      • 10 µL of the test compound dilution or DMSO for the control wells.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of a solution containing Arachidonic Acid and TMPD to all wells.

    • Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the background wells from the rates of the 100% Initial Activity and inhibitor wells.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of 100% Initial Activity - Rate of Inhibitor Well) / Rate of 100% Initial Activity] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a promising candidate for further investigation as a dual inhibitor of COX-1 and COX-2. The provided protocols offer a robust framework for researchers to quantify its inhibitory potency and to explore its potential as a novel anti-inflammatory agent. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Application Notes: 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Chalcones and their derivatives, a class of flavonoids found in various plants, have garnered significant interest for their therapeutic potential, particularly their anti-inflammatory properties. 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a specific dihydrochalcone derivative. While detailed studies on this exact molecule are limited, research on closely related dihydrochalcones provides a strong basis for investigating its anti-inflammatory potential. These compounds typically exert their effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.

These application notes provide a comprehensive framework and detailed protocols for researchers to investigate the anti-inflammatory effects of this compound (referred to herein as DHDHC).

Predicted Mechanism of Action

Based on studies of analogous chalcone derivatives, DHDHC is predicted to inhibit inflammatory responses by targeting upstream signaling cascades. In response to inflammatory stimuli like Lipopolysaccharide (LPS), Toll-like receptors (TLRs) on immune cells such as macrophages are activated. This triggers the phosphorylation of IκB kinase (IKK), leading to the degradation of the inhibitor of NF-κB (IκBα). The liberated NF-κB (p65/p50) subunit then translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6. Simultaneously, the MAPK pathway (including ERK, JNK, and p38) is activated, leading to the activation of other transcription factors like AP-1. DHDHC likely interferes with the phosphorylation events in these pathways, preventing the activation of NF-κB and AP-1 and subsequently suppressing the expression of inflammatory mediators.

Data Presentation

While quantitative data for this compound is not extensively published, the following tables present representative data from a study on a closely related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), to illustrate the expected outcomes of the described protocols.[1] Researchers should generate their own data for DHDHC.

Table 1: Effect of a Representative Dihydrochalcone (DHMDC) on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)Nitrite Concentration (µM)% Inhibition
Control (untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.4 ± 2.10%
LPS + DHMDC315.1 ± 1.840.6%
LPS + DHMDC108.7 ± 1.165.7%
LPS + DHMDC304.3 ± 0.983.1%
Data are presented as mean ± SEM. *p < 0.05 compared to LPS alone. Data is adapted from studies on a structurally similar compound for illustrative purposes.[1]

Table 2: Effect of a Representative Dihydrochalcone (DHMDC) on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Control (untreated)-50 ± 825 ± 5
LPS (1 µg/mL)-1250 ± 110850 ± 75
LPS + DHMDC3890 ± 95610 ± 60
LPS + DHMDC10540 ± 60380 ± 40
LPS + DHMDC30210 ± 30150 ± 25
*Data are presented as mean ± SEM. *p < 0.05 compared to LPS alone. Data is adapted from studies on a structurally similar compound for illustrative purposes.[1]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing the anti-inflammatory properties of DHDHC and the key signaling pathways it is expected to modulate.

G Experimental Workflow for Anti-Inflammatory Screening cluster_0 In Vitro Preparation cluster_1 Treatment cluster_2 Assays & Data Collection cluster_3 Analysis A 1. Culture RAW 264.7 Macrophages B 2. Seed cells in plates (96-well for viability/NO, 24-well for ELISA, 6-well for Western Blot) A->B C 3. Pre-treat with DHDHC (various concentrations) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5a. MTT Assay (Cell Viability) D->E F 5b. Griess Assay (Nitric Oxide) D->F G 5c. ELISA (TNF-α, IL-6) D->G H 5d. Western Blot (iNOS, COX-2, NF-κB, MAPK) D->H I 6. Quantify Results & Perform Statistical Analysis E->I F->I G->I H->I

Caption: Overall experimental workflow for evaluating DHDHC.

G Proposed Inhibition of NF-κB Pathway by DHDHC LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Mediators iNOS, COX-2, TNF-α, IL-6 Transcription->Mediators DHDHC DHDHC DHDHC->Inhibition

Caption: DHDHC likely inhibits the phosphorylation of IKK.

G Proposed Inhibition of MAPK Pathway by DHDHC LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKKs MKK3/6, MKK4/7 ASK1->MKKs MAPKs p-p38, p-JNK MKKs->MAPKs phosphorylate AP1 AP-1 MAPKs->AP1 activate Nucleus Nucleus AP1->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators Transcription->Mediators DHDHC DHDHC DHDHC->Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway is a two-step process. The first step is a Claisen-Schmidt condensation of 2,6-dimethoxy-4-hydroxyacetophenone with 4-hydroxybenzaldehyde to form the chalcone precursor, (E)-1-(4-hydroxy-2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. The second step is the selective catalytic hydrogenation of the α,β-unsaturated double bond of the chalcone to yield the target dihydrochalcone.

Q2: What are the critical factors affecting the yield in the Claisen-Schmidt condensation step?

A2: The key factors include the choice of base, solvent, reaction temperature, and reaction time. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used. The reaction can be optimized by using unconventional methods like microwave-assisted synthesis or solvent-free grinding, which can significantly reduce reaction times and improve yields.

Q3: How can I selectively reduce the double bond of the chalcone without affecting the carbonyl group or aromatic rings?

A3: Chemoselective hydrogenation is crucial. This is typically achieved using catalysts such as Palladium on carbon (Pd/C), Wilkinson's catalyst (RhCl(PPh₃)₃), or various ruthenium and manganese complexes under a hydrogen atmosphere. The choice of catalyst, solvent, hydrogen pressure, and temperature are all critical parameters to control selectivity and prevent over-reduction to the corresponding alcohol. Transfer hydrogenation using a hydrogen donor like ethanol can also be an effective and mild method.

Q4: What are common side products in this synthesis?

A4: In the Claisen-Schmidt condensation, self-condensation of the acetophenone can occur, though it is generally less favorable. During hydrogenation, potential side products include the fully saturated alcohol (from reduction of both the double bond and the carbonyl group) and products from the reduction of aromatic rings under harsh conditions. Incomplete reaction will leave unreacted chalcone in the final product mixture.

Q5: What are the best practices for purifying the final product?

A5: this compound is a polar phenolic compound. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water mixtures). For more challenging purifications, column chromatography on silica gel is effective. Reversed-phase chromatography (e.g., using C18-functionalized silica) can also be employed for separating polar compounds.

Synthesis Workflow and Logic

The synthesis of this compound follows a logical two-step sequence. The initial condensation reaction builds the carbon skeleton, and the subsequent selective reduction finalizes the structure.

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Catalytic Hydrogenation cluster_2 Purification A 2,6-Dimethoxy-4-hydroxyacetophenone D 4,4'-Dihydroxy-2',6'-dimethoxychalcone A->D Reaction B 4-Hydroxybenzaldehyde B->D Reaction C Base (e.g., NaOH, KOH) in Solvent (e.g., Ethanol) C->D Reaction F This compound (Final Product) D->F Reduction E Catalyst (e.g., Pd/C) + H2 Source G Crude Product H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Claisen-Schmidt Condensation) 1. Incomplete reaction. 2. Inappropriate base concentration or type. 3. Suboptimal reaction temperature. 4. Side reactions (e.g., self-condensation).1. Increase reaction time or consider microwave irradiation to drive the reaction to completion.[1] 2. Optimize the base. NaOH often gives higher yields than other bases like KOH or NaOAc.[2] Use a concentration of 10-60% aqueous-alcoholic alkali. 3. Gently heat the reaction mixture (e.g., to 50°C) if room temperature yields are low.[3] 4. Ensure slow addition of the aldehyde to the ketone-base mixture to minimize self-condensation of the ketone.
Low Yield or Selectivity in Step 2 (Hydrogenation) 1. Catalyst poisoning or inactivity. 2. Over-reduction of the carbonyl group. 3. Incomplete reaction. 4. Suboptimal hydrogen pressure or temperature.1. Use fresh, high-quality catalyst. Ensure the substrate and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). 2. Use a highly selective catalyst system. Palladium-based catalysts are often effective.[4] Consider transfer hydrogenation with a milder hydrogen source like ethanol.[4] 3. Increase reaction time, catalyst loading, or hydrogen pressure. Monitor the reaction by TLC until the chalcone starting material is consumed. 4. Optimize conditions. For some substrates, higher hydrogen pressure (e.g., 3-5 bar) may be needed.[5] However, start with milder conditions (e.g., atmospheric pressure) to avoid over-reduction.
Product is Difficult to Purify 1. Presence of multiple, closely-related side products. 2. Product is an oil and does not crystallize. 3. High polarity of the compound leading to streaking on silica gel columns.1. Optimize the reaction steps to minimize side product formation. Use a multi-step purification process, such as column chromatography followed by recrystallization. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. If it remains an oil, purification by column chromatography is the best option. 3. Use a polar solvent system for column chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol). Consider using a different stationary phase like alumina or reversed-phase silica gel.[6]
Reaction Fails to Proceed 1. Poor quality of starting materials. 2. Incorrect stoichiometry of reactants. 3. Inactive catalyst (for hydrogenation).1. Ensure the purity of the acetophenone and benzaldehyde derivatives. 2. Carefully check the molar ratios of the reactants and base/catalyst. 3. Test the catalyst on a known, reliable reaction to confirm its activity.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues during the synthesis.

cluster_step1 Step 1 Analysis cluster_step2 Step 2 Analysis start Start Synthesis s1_yield Analyze Step 1 (Condensation) Yield start->s1_yield check_yield Is the overall yield acceptable? purification Purification Issues? check_yield->purification No end_ok Synthesis Successful check_yield->end_ok Yes s1_low Low Yield? s1_yield->s1_low s1_optimize Optimize Base, Time, Temp, or Method (Microwave/Grinding) s1_low->s1_optimize Yes s2_purity Analyze Step 2 (Hydrogenation) Purity & Yield s1_low->s2_purity No s1_optimize->s1_yield s2_issue Purity or Yield Issue? s2_purity->s2_issue s2_issue->check_yield No s2_incomplete Incomplete Reaction? s2_issue->s2_incomplete Yes s2_overreduction Over-reduction? s2_incomplete->s2_overreduction No s2_optimize_time Increase Time/Catalyst Load s2_incomplete->s2_optimize_time Yes s2_overreduction->s2_purity No s2_optimize_catalyst Change Catalyst or Lower H2 Pressure/Temp s2_overreduction->s2_optimize_catalyst Yes s2_optimize_time->s2_purity s2_optimize_catalyst->s2_purity optimize_purification Optimize Recrystallization Solvent or Column Chromatography Conditions purification->optimize_purification Yes end_fail Consult Further Literature purification->end_fail No optimize_purification->end_ok

Caption: A step-by-step workflow for troubleshooting the synthesis process.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone (Step 1)

This protocol is based on the standard Claisen-Schmidt condensation reaction, optimized for phenolic reactants.

  • Preparation: In a round-bottom flask, dissolve 2,6-dimethoxy-4-hydroxyacetophenone (1 equivalent) in ethanol.

  • Base Addition: To this solution, add a solution of sodium hydroxide (2-3 equivalents) in water. Stir the mixture at room temperature for 15 minutes.

  • Aldehyde Addition: Slowly add a solution of 4-hydroxybenzaldehyde (1 equivalent) in ethanol to the reaction mixture dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a yellow or orange precipitate indicates product formation.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Acidification: Carefully acidify the mixture with dilute hydrochloric acid (HCl) until it reaches a pH of approximately 5-6. This will precipitate the phenolic chalcone product.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry the product under vacuum. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Step 2)

This protocol details the selective catalytic hydrogenation of the chalcone precursor.

  • Preparation: In a hydrogenation flask or a suitable pressure vessel, dissolve the synthesized 4,4'-Dihydroxy-2',6'-dimethoxychalcone (1 equivalent) in a solvent such as ethanol, ethyl acetate, or methanol.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or an inert gas followed by hydrogen). Pressurize the vessel to the desired hydrogen pressure (typically starting at atmospheric pressure up to 3 bar).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields based on literature for analogous reactions. These should be used as a starting point for optimization.

Table 1: Optimization of Claisen-Schmidt Condensation Conditions

EntryBase (equiv.)SolventMethodTimeYield (%)Reference
1NaOH (2.5)Ethanol/WaterStirring at RT24 h65-75%Analogous reactions[3][7]
2KOH (3.0)EthanolStirring at RT24 h60-70%Analogous reactions[8]
3Solid NaOHSolvent-freeGrinding15-30 min70-90%Improved methods for chalcones[2][9]
4NaOH (2.5)EthanolMicrowave5-15 min80-95%Improved methods for chalcones

Table 2: Conditions for Selective Hydrogenation of Chalcones

EntryCatalyst (mol%)H₂ SourceSolventPressureTemp (°C)Yield (%)Reference
110% Pd/C (5)H₂ GasEthanol1-3 bar25>95%General procedures[4]
2Wilkinson's Catalyst (1)H₂ GasToluene20-40 bar80-10080-95%[10][11]
3Mn(I) Complex (5)H₂ GasToluene3-5 bar110>90%[5]
4[Ru(PYA)(cymene)]⁺ (cat.)EthanolEthanolN/A25>90%Transfer Hydrogenation[4]

References

Technical Support Center: 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

A1: For optimal stability, it is recommended to prepare and use solutions on the same day. However, if stock solutions are required, they can be stored under the following conditions.[1] Short-term storage is advisable at 4°C for up to two weeks, while for long-term storage of up to six months, aliquots in tightly sealed vials at -80°C are recommended.[1]

Q2: How should I prepare stock solutions of this compound in DMSO?

A2: To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO. It is recommended to prepare aliquots of the stock solution for routine use to avoid repeated freeze-thaw cycles.[2] Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour.[1]

Q3: What factors can affect the stability of this compound in DMSO?

A3: Several factors can influence the stability of compounds in DMSO, including:

  • Temperature: Higher temperatures can accelerate degradation. Long-term storage at room temperature is not recommended.

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can facilitate hydrolytic degradation of susceptible compounds.

  • Light: Exposure to UV light can cause photolytic degradation. It is advisable to store solutions in amber vials or protect them from light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can decrease the stability of the compound in solution.[3] It is best to store the compound in single-use aliquots.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially for compounds with susceptible functional groups like phenols.

Q4: I've observed precipitation in my stock solution upon thawing. What should I do?

A4: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. Before use, ensure the solution is completely thawed and vortexed to redissolve the compound. If precipitation persists, gentle warming in a water bath may be necessary. To avoid this, consider preparing stock solutions at a lower concentration, such as 1 mM, which are less prone to precipitation.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of the compound in DMSO can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification of any changes over time.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or inconsistent experimental results. Degradation of the compound in DMSO stock solution.1. Prepare a fresh stock solution from powder. 2. Perform a stability check of your existing stock solution using HPLC or LC-MS. 3. Review your storage conditions against the recommended guidelines.
Precipitate observed in the stock solution after thawing. Poor solubility at low temperatures or compound crystallization.1. Allow the vial to equilibrate to room temperature. 2. Vortex the solution thoroughly. 3. If necessary, gently warm the solution. 4. For future preparations, consider a lower stock concentration.
Change in color of the DMSO stock solution. Potential degradation of the compound. Phenolic compounds can be susceptible to oxidation, which may lead to colored byproducts.1. Discard the solution. 2. Prepare a fresh stock solution using anhydrous DMSO and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and expected stability of this compound in DMSO based on available data.

Storage TemperatureSolventDurationExpected StabilityReference
4°CDMSO2 weeksStable[1]
-80°CDMSO6 monthsStable[1]
-20°CDMSOUp to 1 monthGenerally usable, re-examination suggested for longer periods.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Control Sample: Store an aliquot of the stock solution at -80°C, protected from light.

  • Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with the control sample to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

Instrumentation:

  • HPLC with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm (or determined by UV scan of the parent compound) Injection Volume: 10 µL

Procedure:

  • Prepare samples (control and stressed) by diluting with the initial mobile phase composition.

  • Inject the samples into the HPLC system.

  • Monitor the separation of the parent peak from any new peaks (degradation products).

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution in DMSO acid Acid Hydrolysis prep->acid Expose Aliquots base Base Hydrolysis prep->base Expose Aliquots oxidation Oxidation prep->oxidation Expose Aliquots thermal Thermal Stress prep->thermal Expose Aliquots photo Photolytic Stress prep->photo Expose Aliquots analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation analysis->data Compare to Control

Caption: Workflow for a forced degradation study.

stability_logic cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes compound 4,4'-Dihydroxy-2,6- dimethoxydihydrochalcone in DMSO temp Temperature water Water Content light Light Exposure freeze_thaw Freeze-Thaw Cycles stable Stable Solution degraded Degradation temp->degraded water->degraded light->degraded freeze_thaw->degraded

Caption: Factors influencing compound stability in DMSO.

References

Technical Support Center: Optimization of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo experiment?

A1: For a novel in vivo study with this compound, a literature review of structurally similar compounds can provide a starting point. For instance, a study on the related compound 2',6'-dihydroxy-4'-methoxydihydrochalcone reported an effective oral dose of 3 mg/kg in mice for anti-inflammatory effects. Other chalcone derivatives have been studied in the range of 10-100 mg/kg for various biological activities, including neuroprotective and antidiabetic effects.[1][2] Therefore, a conservative starting dose in the lower end of this range (e.g., 5-10 mg/kg) is advisable, followed by a dose-escalation study to determine the optimal dosage for your specific research model and endpoint. A crucial first step is to perform a Maximum Tolerated Dose (MTD) study to establish a safe dose range.[3][4][5]

Q2: How should I prepare this compound for oral administration, considering its likely poor water solubility?

A2: Due to the hydrophobic nature typical of chalcones, this compound is expected to have low water solubility. To prepare it for oral gavage, you can use a suspension or a solution with a suitable vehicle. Common vehicles for poorly soluble compounds include:

  • A suspension in an aqueous vehicle with a suspending agent: 0.5% or 1% carboxymethylcellulose (CMC) or methylcellulose (MC) in water or saline.

  • A solution in a non-aqueous, biocompatible solvent: Polyethylene glycol (PEG) 300 or 400, or dimethyl sulfoxide (DMSO). If using DMSO, it is critical to dilute it to a final concentration of less than 10% (ideally under 5%) with saline or another aqueous vehicle to avoid toxicity.

  • A lipid-based formulation: Corn oil or sesame oil can be used, especially for lipophilic compounds.

It is essential to ensure the homogeneity of the suspension before each administration by vortexing or stirring. Always prepare a fresh formulation for each experiment to avoid degradation.

Q3: What are the potential signaling pathways modulated by this compound?

A3: Chalcones and dihydrochalcones are known to modulate several key signaling pathways. One of the most well-documented is the PI3K/Akt/mTOR pathway , which is crucial for cell survival, proliferation, and metabolism.[6][7][8] Dihydrochalcones have also been shown to interact with other pathways, including:

  • Nrf2/ARE pathway: Involved in the cellular antioxidant response.

  • MAPK pathway: Plays a role in cell proliferation, differentiation, and apoptosis.[9]

  • TRAIL-mediated apoptosis pathway: Important for inducing programmed cell death in cancer cells.[10]

The specific pathways affected will depend on the cell type and the pathological context of your study.

Troubleshooting Guides

Issue 1: Animal Distress or Mortality During or After Oral Gavage
  • Symptoms: Labored breathing, gasping, fluid bubbling from the nose, lethargy, or sudden death.[11][12]

  • Possible Causes & Solutions:

    • Improper Gavage Technique: The gavage needle may have entered the trachea instead of the esophagus.

      • Solution: Ensure proper restraint of the animal to align the head and body vertically.[12] The gavage needle should be inserted gently along the side of the mouth, advancing it slowly down the esophagus. If any resistance is felt, withdraw the needle immediately.[13] Practice the technique with a small volume of saline first.[12] Using flexible plastic feeding tubes can minimize the risk of trauma.[12]

    • Esophageal or Gastric Injury: Perforation of the esophagus or stomach can occur from excessive force or a rough needle tip.

      • Solution: Use a gavage needle with a smooth, ball-tipped end. Ensure the needle is of the correct size for the animal. Never force the needle.

    • Aspiration Pneumonia: The administered substance may have been regurgitated and inhaled.

      • Solution: Administer the substance slowly to prevent reflux. Do not exceed the recommended maximum volume for the animal's weight (typically 10 mL/kg for mice).[14]

    • Compound Toxicity: The observed distress may be a sign of acute toxicity.

      • Solution: Immediately lower the dose or discontinue administration. This highlights the importance of conducting an MTD study before proceeding with efficacy studies.

Issue 2: High Variability in Experimental Results
  • Symptoms: Inconsistent data points between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Inconsistent Dosing: Inaccurate dose administration can lead to high variability.

      • Solution: Ensure the formulation is homogenous (well-suspended) before each gavage. Use precise techniques for drawing the substance into the syringe. Ensure each animal receives the correct volume based on its body weight.

    • Stress-Induced Physiological Changes: Stress from handling and gavage can impact experimental outcomes.

      • Solution: Acclimatize the animals to handling for several days before the experiment. Handle animals gently and consistently. A novel technique of precoating the gavage needle with sucrose has been shown to reduce stress in mice.[13]

    • Poor Bioavailability: The compound may not be adequately absorbed, leading to inconsistent plasma concentrations.

      • Solution: Re-evaluate the formulation. A different vehicle might improve solubility and absorption. Consider conducting a pilot pharmacokinetic study to assess the compound's absorption and distribution.

Issue 3: No Observable Effect at Tested Doses
  • Symptoms: The compound does not produce the expected biological effect compared to the control group.

  • Possible Causes & Solutions:

    • Insufficient Dosage: The administered doses may be too low to elicit a significant response.

      • Solution: If the MTD study allows, gradually increase the dose. Review literature for similar compounds to see if higher doses were used.

    • Poor Compound Stability: The compound may be degrading in the formulation or in the gastrointestinal tract.

      • Solution: Prepare fresh formulations daily. If possible, analyze the stability of the compound in the chosen vehicle over the duration of the experiment.

    • Rapid Metabolism and Clearance: The compound may be quickly metabolized and eliminated from the body.

      • Solution: Consider a different dosing schedule (e.g., twice daily administration) if the compound's half-life is suspected to be short. A pharmacokinetic study would be necessary to confirm this.

Data Presentation

Table 1: Reported In Vivo Dosages of Dihydrochalcone and Chalcone Derivatives

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectReference
2',6'-dihydroxy-4'-methoxydihydrochalconeMice3 mg/kgOral (p.o.)Anti-inflammatory
2',6'-dihydroxy-4'-methoxydihydrochalconeMice600 mg/kgOral (p.o.)Acute Toxicity Study
Chalcone Derivative 1Mice10 mg/kgIntraperitoneal (i.p.)Neuroprotection[1]
Chalcone Derivative 2Mice20 mg/kgIntraperitoneal (i.p.)Neuroprotection[1]
Chalcone DerivativesMice50 and 100 mg/kgOral (p.o.)Antidiabetic[2]
Chalcone DerivativesMiceLD50 > 2000 mg/kgOral (p.o.)Acute Toxicity Study[15]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Selection: Based on the available literature for similar compounds, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300, 1000 mg/kg).[2][16]

  • Administration: Administer the compound or vehicle daily for 5-7 days via oral gavage.

  • Monitoring:

    • Record body weight daily.

    • Observe animals for clinical signs of toxicity at least twice daily (e.g., changes in posture, activity, fur texture, and signs of pain or distress).

    • Note any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than a 10-15% reduction in body weight).[3]

  • Optional: At the end of the study, blood samples can be collected for clinical chemistry analysis, and major organs can be harvested for histopathological examination.[16]

Protocol 2: In Vivo Antioxidant Activity Assay (Adapted from general protocols)
  • Animal Model and Induction of Oxidative Stress: Use a suitable animal model. Oxidative stress can be induced by administering agents like carbon tetrachloride (CCl4) or by using a disease model known to involve oxidative stress.

  • Group Allocation:

    • Group 1: Normal Control (no treatment)

    • Group 2: Disease/Oxidative Stress Control (vehicle treatment)

    • Group 3: Positive Control (a known antioxidant compound)

    • Groups 4-6: Treatment groups with different doses of this compound (doses selected based on the MTD study).

  • Treatment: Administer the compound or vehicle orally for a predefined period (e.g., 14-28 days).

  • Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues of interest (e.g., liver, brain).

  • Biochemical Analysis: Homogenize the tissues and perform assays to measure markers of oxidative stress and antioxidant defense, such as:

    • Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA) levels.[17]

    • Antioxidant Enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity assays.[17]

    • Reduced Glutathione (GSH): Assay to measure the levels of this key non-enzymatic antioxidant.[17]

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Dihydrochalcone Dihydrochalcone Dihydrochalcone->PI3K Inhibits? Dihydrochalcone->Akt Inhibits?

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway by dihydrochalcones.

G Start Start Literature Review Literature Review for Similar Compounds Start->Literature Review MTD Study Maximum Tolerated Dose (MTD) Study Literature Review->MTD Study Toxicity Check Signs of Toxicity? MTD Study->Toxicity Check Dose Selection Select 3-4 Dose Levels (e.g., Low, Mid, High) Efficacy Study In Vivo Efficacy Study Dose Selection->Efficacy Study Data Analysis Analyze Endpoint Measures (e.g., Biomarkers, Phenotype) Efficacy Study->Data Analysis Optimal Dose Determine Optimal Effective Dose Data Analysis->Optimal Dose Toxicity Check->MTD Study Yes (Reduce Dose) Toxicity Check->Dose Selection No

Caption: Experimental workflow for in vivo dose optimization.

References

Technical Support Center: 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone. The information is designed to address potential issues related to the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound?

This compound is generally stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term storage, it is often recommended to store the compound at -20°C as a powder or at -80°C when in solution.[1]

Q2: What are the potential degradation pathways for this compound based on its structure?

While specific degradation studies on this compound are not extensively documented in the public domain, its chemical structure, which includes two phenolic hydroxyl groups and a ketone functional group, suggests potential susceptibility to:

  • Oxidation: The hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents. This can lead to the formation of quinone-type structures or polymeric materials.

  • Hydrolysis: Although the core structure does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions might affect its stability.

  • Photodegradation: Chalcones and related compounds can be sensitive to UV light, which may induce isomerization, cyclization, or cleavage of the molecule.

Q3: Are there any known incompatible materials?

Strong acids, strong alkalis, and strong oxidizing or reducing agents should be considered incompatible with this compound.[1] Contact with these materials could lead to degradation of the compound.

Q4: What are the expected hazardous decomposition products?

Under fire conditions, this compound may decompose and emit toxic fumes.[1] The specific decomposition products under these extreme conditions are not detailed but would likely include carbon oxides and other organic fragments.

Troubleshooting Guide

This guide is intended to help researchers identify and resolve issues that may be related to the degradation of this compound in their experiments.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a pure sample. Degradation of the compound due to improper storage or handling. The sample may have been exposed to light, elevated temperatures, or incompatible solvents.1. Verify the storage conditions of your stock compound.[1] 2. Prepare fresh solutions for analysis. 3. Protect solutions from light by using amber vials or covering them with aluminum foil. 4. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 5. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Loss of biological activity or inconsistent results in bioassays. The active compound may be degrading in the assay medium over the course of the experiment.1. Assess the stability of the compound in your specific assay buffer and under the incubation conditions (e.g., temperature, pH, presence of other components). 2. Include time-course stability studies by analyzing the concentration of the parent compound at different time points during the assay. 3. Consider preparing fresh dilutions of the compound immediately before each experiment.
Color change of the compound in solution or as a solid. This is often an indication of oxidation or other chemical transformations.1. Discard the discolored material. 2. Ensure that the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. 3. When preparing solutions, use deoxygenated solvents if necessary.
Difficulty in obtaining reproducible analytical data. This could be due to ongoing degradation of the sample during the analytical run.1. Use a cooled autosampler to minimize degradation in the analytical instrument. 2. Shorten the analytical run time if possible. 3. Ensure the mobile phase is compatible and does not induce degradation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, and photolytic) and to identify major degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (LC-MS)

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm and 365 nm) for a defined period (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

5. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a validated HPLC or UPLC method.

  • Use a gradient elution with a C18 column. A suitable mobile phase could be a mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Monitor the elution profile with a PDA/UV detector to observe the appearance of new peaks and the decrease in the parent compound peak.

  • Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and any potential degradation products.

  • Use MS/MS fragmentation to further elucidate the structure of the degradation products.

6. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify the retention times of the new peaks.

  • Analyze the mass spectra corresponding to these new peaks to determine their molecular weights.

  • Propose potential structures for the degradation products based on their mass and fragmentation patterns.

Data Presentation

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products DetectedRetention Times of Major Degradation Products (min)
0.1 M HCl2460Data to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
0.1 M NaOH2460Data to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
3% H₂O₂24Room TempData to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
UV Light (254/365 nm)24Room TempData to be filled by the researcherData to be filled by the researcherData to be filled by the researcher
Control (Dark)24Room TempData to be filled by the researcherData to be filled by the researcherData to be filled by the researcher

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation stock Prepare Stock Solution of Compound acid Acidic Hydrolysis (HCl, Heat) stock->acid base Basic Hydrolysis (NaOH, Heat) stock->base oxidation Oxidation (H2O2) stock->oxidation photo Photodegradation (UV Light) stock->photo control Control (No Stress) stock->control hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc photo->hplc control->hplc lcms LC-MS and MS/MS Analysis hplc->lcms Characterize Peaks identify Identify Degradation Products lcms->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

References

Minimizing off-target effects of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available data specifically detailing the off-target effects of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone. This guide is based on the known biological activities of structurally related chalcone and flavonoid compounds, as well as established methodologies for assessing off-target effects of small molecules. The troubleshooting steps and protocols provided are general best practices and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of chalcone derivatives?

Chalcones and other flavonoids are known to interact with a wide range of biological targets. Potential off-target effects can include interactions with ATP-binding sites of various kinases, modulation of cytochrome P450 (CYP450) enzyme activity, and interference with signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][2][3] These interactions can lead to unintended cytotoxicity, altered cellular metabolism, or other unexpected phenotypes.

Q2: How can I computationally predict potential off-targets for this compound before starting my experiments?

Several computational, or in silico, methods can predict potential off-target interactions.[4] These approaches use the compound's 2D and 3D structure to screen against databases of known protein targets.[4][5] Methods include chemical similarity analysis, machine learning algorithms, and molecular docking simulations.[4][5][6] These tools can provide a list of potential off-targets that can then be prioritized for experimental validation.[4]

Q3: My cellular assay shows significantly higher toxicity than I expected based on the intended target. What is the most likely cause?

Unexpectedly high cytotoxicity is a common indicator of off-target effects. This can be caused by the compound inhibiting essential cellular machinery. A primary suspect for many small molecules is the inhibition of one or more protein kinases that are critical for cell survival.[7] Another possibility is the induction of apoptosis (programmed cell death) through pathways unrelated to the primary target.

Q4: What is the first experiment I should perform to confirm the compound is engaging its intended target within the cell?

A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in a cellular context.[8][9] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[8][9] By heating cell lysates treated with your compound across a temperature gradient and measuring the amount of soluble target protein that remains, you can determine if the compound is binding to and stabilizing its intended target.[8][10]

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity Observed

Question: My cell viability assays (e.g., MTT, SRB) show a sharp decrease in cell viability at concentrations where I expect to see only target-specific effects. How can I determine if this is an off-target effect?

Answer: This scenario suggests the compound may be hitting critical survival pathways. A two-pronged approach is recommended: investigate general apoptosis induction and screen for off-target kinase activity.

Suggested Solutions:

  • Assess Apoptosis Induction: Determine if the observed cytotoxicity is due to programmed cell death.

    • Annexin V/PI Staining: Use flow cytometry to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. A significant increase in the Annexin V-positive population indicates apoptosis.

    • Caspase Activity Assay: Measure the activity of executioner caspases (Caspase-3, Caspase-7), which are key mediators of apoptosis. An increase in caspase activity is a hallmark of apoptosis.[11]

  • Screen for Off-Target Kinase Inhibition: Since many chalcones interact with kinases, broad-spectrum kinase profiling is crucial.

    • Kinase Panel Screening: Submit the compound to a commercial service that screens against a large panel of kinases. This can identify unexpected kinase targets that, when inhibited, could lead to cell death.[7]

  • Investigate Key Survival Pathways: Chalcones have been shown to modulate the PI3K/Akt/mTOR pathway.

    • Western Blot Analysis: Probe cell lysates for key phosphorylated proteins in this pathway (e.g., p-Akt, p-mTOR). A decrease in phosphorylation of these proteins would suggest pathway inhibition.

Issue 2: Phenotype Mismatch

Question: The cellular phenotype I observe (e.g., changes in morphology, gene expression) does not align with the known function of the intended target. What should I investigate?

Answer: A mismatch between the expected and observed phenotype strongly suggests either a lack of on-target engagement or the dominance of an off-target effect.

Suggested Solutions:

  • Confirm Target Engagement: First, verify that the compound is binding to its intended target in your cellular model.

    • Cellular Thermal Shift Assay (CETSA): This is the most direct way to confirm target engagement in intact cells or cell lysates.[8][12][13] A positive thermal shift provides strong evidence that the compound binds its target. No shift suggests the compound may not be reaching or binding its target effectively.

  • Identify Unknown Off-Targets: If target engagement is confirmed, the phenotype is likely driven by one or more off-targets.

    • Affinity-Based Pull-Down: Immobilize the compound on a solid support (e.g., beads) and use it to "pull down" binding partners from cell lysates.[14] The bound proteins can then be identified by mass spectrometry.[14]

    • Proteome Microarrays: Screen the compound against arrays containing thousands of functional human proteins to identify potential binding partners.[15][16] This provides a broad, unbiased view of the compound's interactome.[16]

Quantitative Data Summary

As data for this compound is not available, the following table summarizes the cytotoxic activity (IC50 values) of other chalcone derivatives against various cancer cell lines to provide a contextual reference for expected potency ranges.

Chalcone DerivativeCell LineCancer TypeIC50 (µM)
Unsubstituted ChalconeA2780Ovarian Cancer~20-30
Methyl-substituted ChalconeA2780Ovarian Cancer~20-40
Unsubstituted ChalconeHepG2Liver Cancer~40-60
Methoxy-substituted ChalconeMCF-7Breast Cancer~45
Hydroxyl-substituted ChalconeMCF-7Breast Cancer~42

Table 1: Representative cytotoxic concentrations of various chalcone derivatives in different human cancer cell lines. Data is aggregated from literature to provide a general reference.[17][18]

Experimental Protocols

Protocol 1: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining

This protocol is for detecting apoptosis by flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will take up PI.[19][20]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

Procedure:

  • Induce apoptosis in your cell line by treating with your compound at various concentrations and time points. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[21]

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of activated executioner caspases in cell lysates using a fluorogenic substrate.

Materials:

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)

  • Cell Lysis Buffer

  • Assay Buffer

  • DTT (Dithiothreitol)

  • Treated and untreated cells in a 96-well plate

  • Fluorometric plate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

  • Plate cells in a 96-well plate and treat with your compound. Include untreated and positive controls (e.g., staurosporine).

  • After treatment, centrifuge the plate and remove the supernatant.

  • Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Prepare the Reaction Buffer by adding DTT to the Assay Buffer (final concentration ~10 mM).

  • Add the caspase substrate to the Reaction Buffer to create the final Assay Cocktail.

  • Add 50 µL of the Assay Cocktail to each well containing cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a plate reader.[11][22] The fluorescence intensity is directly proportional to the caspase-3/7 activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol validates target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[8]

Materials:

  • Treated and untreated cell suspensions

  • PBS

  • Protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler or heat blocks

  • Lysis buffer (e.g., RIPA)

  • Reagents and equipment for Western Blotting (SDS-PAGE, primary/secondary antibodies)

Procedure:

  • Compound Treatment: Treat cells in suspension with the compound at the desired concentration. Include a vehicle-only control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer with protease/phosphatase inhibitors and performing freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Perform Western blotting using a specific antibody against your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates target stabilization and therefore, engagement.[12]

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes GTP Hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes Chalcone Potential Inhibition by Chalcone Derivatives Chalcone->PI3K Chalcone->Akt Chalcone->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Off_Target_Workflow Start Observation: Unexpected Phenotype or High Cytotoxicity InSilico Step 1: In Silico Prediction (Similarity Search, Docking) Start->InSilico Hypothesis Generate Hypothesis: Potential Off-Targets (e.g., Kinases, Survival Pathways) InSilico->Hypothesis TargetEngage Step 2: Validate On-Target Engagement Hypothesis->TargetEngage OffTargetVal Step 3: Validate Off-Target Effects Hypothesis->OffTargetVal CETSA Cellular Thermal Shift Assay (CETSA) TargetEngage->CETSA TargetID Step 4: Identify Novel Off-Targets CETSA->TargetID If Target Engagement is Confirmed KinaseScreen Kinase Panel Screening OffTargetVal->KinaseScreen ApoptosisAssay Apoptosis Assays (Annexin V, Caspase) OffTargetVal->ApoptosisAssay KinaseScreen->TargetID ApoptosisAssay->TargetID PullDown Affinity Pull-Down + MS TargetID->PullDown ProteomeArray Proteome Microarray TargetID->ProteomeArray Conclusion Conclusion: Confirm On-Target and Identify Off-Target Liabilities PullDown->Conclusion ProteomeArray->Conclusion

References

Troubleshooting inconsistent results in 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for synthesizing this compound?

A1: The synthesis of dihydrochalcones like this compound is often achieved through a Claisen-Schmidt condensation reaction followed by a subsequent hydrogenation or reduction step. The Claisen-Schmidt reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base.[1][2] For this specific compound, this would likely involve reacting 2',6'-dihydroxy-4'-methoxyacetophenone with 4-hydroxybenzaldehyde to form the chalcone precursor, which is then reduced to the dihydrochalcone.

Q2: What are some common solvents for dissolving this compound?

A2: Based on its chemical structure, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological assays, it is common practice to dissolve the compound in DMSO to create a stock solution, which is then further diluted in the aqueous assay medium.

Q3: How should I store this compound to ensure its stability?

A3: Dihydrochalcones, particularly those with hydroxyl groups, can be susceptible to oxidation. It is recommended to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, especially in solvents like DMSO, it is advisable to store them at -20°C or -80°C and use them within a short period to minimize degradation.

Q4: What are the expected biological activities of this compound?

A4: Chalcones and dihydrochalcones are known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.[3][4] Specifically, similar chalcone derivatives have been shown to possess anti-inflammatory properties by modulating inflammatory protein secretion and antioxidant activity by scavenging free radicals.[3][4] Therefore, this compound is expected to exhibit similar activities.

Troubleshooting Guide

Synthesis & Purification Issues

Q: My synthesis of the dihydrochalcone is resulting in a very low yield. What are the possible causes and solutions?

A: Low yields in dihydrochalcone synthesis can stem from several factors:

  • Inefficient Condensation: The initial Claisen-Schmidt condensation may not be optimal.

    • Solution: Vary the base catalyst (e.g., NaOH, KOH), solvent, and reaction temperature. Ensure the starting materials are pure.

  • Incomplete Reduction: The conversion of the chalcone to the dihydrochalcone might be incomplete.

    • Solution: Increase the reaction time for the hydrogenation/reduction step, or try a different reducing agent (e.g., H₂ with a different catalyst, or a chemical reducing agent).

  • Side Reactions: The presence of multiple hydroxyl groups can lead to side reactions.

    • Solution: Consider using protecting groups for the hydroxyl functions on your starting materials, which can be removed after the key reaction steps.

Q: I am observing significant impurities in my final product after purification. How can I improve the purity?

A: Impurities can arise from unreacted starting materials, side products, or degradation.

  • Solution:

    • Chromatography: Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) for efficient purification.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can effectively remove impurities.

    • Purity of Starting Materials: Ensure the acetophenone and benzaldehyde derivatives used are of high purity.

Biological Assay Inconsistencies

Q: I am seeing high variability in my antioxidant assay results (e.g., DPPH assay). What could be the cause?

A: Variability in antioxidant assays is a common issue.[5]

  • Compound Instability: The dihydrochalcone may be degrading in the assay medium.

    • Solution: Prepare fresh solutions of the compound for each experiment. Minimize exposure to light and elevated temperatures.

  • Assay Conditions: Minor variations in the protocol can lead to significant differences.

    • Solution: Strictly control incubation times, temperatures, and reagent concentrations. Ensure thorough mixing of all components.[5]

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can interfere with the assay.

    • Solution: Keep the final concentration of the solvent consistent across all samples, including the controls.

Q: My anti-inflammatory assay results are not reproducible. What should I check?

A: Inconsistent results in cell-based anti-inflammatory assays can be due to several factors:

  • Cell Health and Passage Number: The physiological state of your cells (e.g., RAW 264.7 macrophages) is critical.

    • Solution: Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.

  • LPS/Inducer Concentration and Activity: The activity of the inflammatory stimulus (e.g., lipopolysaccharide) can vary between batches.

    • Solution: Test each new batch of LPS to determine the optimal concentration for inducing a consistent inflammatory response.

  • Compound Precipitation: The dihydrochalcone may be precipitating in the cell culture medium.

    • Solution: Visually inspect the wells for any signs of precipitation. If observed, consider lowering the compound concentration or using a different solubilizing agent if compatible with your cells.

Data Summary

Table 1: Reported Biological Activities of Structurally Related Chalcones

Compound NameBiological ActivityAssay SystemKey Findings
2′,6′-dihydroxy-4′-methoxydihydrochalconeAnti-inflammatoryIn vitro (RAW 264.7 macrophages) and In vivo (mice)Reduced production of pro-inflammatory cytokines and oxidative stress.[3]
2′-hydroxy-4′,6′-dimethoxychalconeAnti-inflammatory, Anti-melanogenicIn vitro (RAW 264.7 and B16F10 cells)Inhibited the production of pro-inflammatory cytokines and suppressed the expression of iNOS and COX-2 proteins.[6][7]
3,4-dihydroxy-2′,6′-dimethoxy dihydrochalconeAntioxidant, Anti-inflammatoryIn vitroShowed potent free radical scavenging and anti-inflammatory activities.[4]

Experimental Protocols

Protocol 1: General Synthesis of Dihydrochalcones via Claisen-Schmidt Condensation and Reduction
  • Condensation:

    • Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of a base (e.g., 40% KOH) dropwise while stirring at room temperature.

    • Continue stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water, and dry.

  • Reduction:

    • Dissolve the synthesized chalcone in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with stirring until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude dihydrochalcone.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane:ethyl acetate).

Protocol 2: DPPH Radical Scavenging Assay
  • Prepare a stock solution of this compound in DMSO.

  • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • In a 96-well plate, add different concentrations of the dihydrochalcone solution.

  • Add the DPPH solution to each well and mix gently.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • A control containing only the solvent and DPPH solution should be included. A blank for each concentration should also be included (compound and methanol without DPPH).

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[9]

Protocol 3: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubate the plate for 24 hours.

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or cytokines like TNF-α and IL-6 using ELISA kits, according to the manufacturer's instructions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays start Starting Materials (Acetophenone & Benzaldehyde) claisen Claisen-Schmidt Condensation start->claisen chalcone Chalcone Intermediate claisen->chalcone reduction Reduction/ Hydrogenation chalcone->reduction dihydrochalcone Crude Dihydrochalcone reduction->dihydrochalcone purification Purification (Chromatography) dihydrochalcone->purification product Pure Dihydrochalcone purification->product antioxidant Antioxidant Assay (e.g., DPPH) product->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., RAW 264.7) product->anti_inflammatory results Data Analysis antioxidant->results anti_inflammatory->results signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p65 NF-κB (p65/p50) IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription of Dihydrochalcone 4,4'-Dihydroxy-2,6-dimethoxy- dihydrochalcone Dihydrochalcone->IKK Inhibition Dihydrochalcone->NFkB_p65 Inhibition troubleshooting_workflow start Inconsistent Assay Results q1 Is the compound pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are stock solutions fresh? a1_yes->q2 sol1 Re-purify the compound (Chromatography/Recrystallization) a1_no->sol1 sol1->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are assay conditions strictly controlled? a2_yes->q3 sol2 Prepare fresh stock solutions for each experiment a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 For cell-based assays: Are cells healthy and at a low passage number? a3_yes->q4 sol3 Standardize all parameters: - Incubation times - Temperatures - Reagent concentrations a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consistent Results a4_yes->end sol4 Use a consistent and low passage number of cells. Confirm viability. a4_no->sol4 sol4->end

References

Purity analysis of commercially available 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of commercially available 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Based on data from various suppliers, the typical purity of this compound is greater than 98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] It is always recommended to consult the Certificate of Analysis (CoA) provided by the specific supplier for batch-specific purity data.

Q2: What are the common impurities that might be present in a commercial sample?

A2: Potential impurities in commercially available this compound can originate from the synthesis process. The most common synthetic route is the Claisen-Schmidt condensation to form a chalcone precursor, followed by hydrogenation. Therefore, potential impurities could include:

  • Unreacted starting materials: 2',6'-Dihydroxy-4'-methoxyacetophenone and 4-hydroxybenzaldehyde.

  • Chalcone precursor: 4,2',4'-Trihydroxy-6'-methoxychalcone (the product of the Claisen-Schmidt condensation before hydrogenation).

  • By-products of the condensation reaction: Self-condensation products of the acetophenone.

  • Residual solvents from the synthesis and purification process.

Q3: What analytical techniques are recommended for purity analysis?

A3: The most common and recommended techniques for analyzing the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting impurities. A reversed-phase C18 column with a UV detector is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also be used to detect and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities when coupled with a chromatographic separation technique like HPLC-MS.

Q4: How should I store this compound to maintain its purity?

A4: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.

Purity of Commercially Available this compound

The following table summarizes the purity specifications for this compound from various commercial suppliers.

SupplierPurity SpecificationAnalytical Method
BIORLAB>98%HPLC
BLDpharm>98%HPLC
ChemFaces (for a related compound)>=98%HPLC, ¹³C-NMR

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This section provides a general HPLC method that can be adapted for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh about 1 mg of this compound standard and dissolve it in a known volume (e.g., 10 mL) of methanol or acetonitrile to prepare a stock solution.

    • Prepare working standards of different concentrations by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh about 1 mg of the commercial this compound sample and dissolve it in 10 mL of methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Dihydrochalcones typically have a UV maximum around 280 nm. It is advisable to run a UV scan to determine the optimal wavelength.

    • Gradient Elution: A gradient elution is recommended to separate the main peak from potential impurities with different polarities. A typical gradient could be:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard solutions to create a calibration curve.

    • Inject the sample solution.

    • The purity is calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram (Area Percent Method).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to look for include aromatic protons, methoxy group protons, and the methylene protons of the dihydrochalcone backbone.

    • Acquire a ¹³C NMR spectrum. This will provide information on all the carbon atoms in the molecule.

    • For more detailed structural analysis and to aid in the identification of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the molecule.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • Look for any unexpected peaks, which may indicate the presence of impurities. The integration of these impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Dead volume in the system.1. Use a mobile phase with a lower pH (e.g., add 0.1% formic acid). Use a base-deactivated column. 2. Reduce the injection volume or dilute the sample. 3. Check and tighten all fittings. Use shorter tubing with a smaller internal diameter.
Ghost Peaks (Spurious Peaks) 1. Contaminated mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Air bubbles in the system.1. Use fresh, high-purity solvents. Filter the mobile phase. Ensure the injection solvent is the same as the initial mobile phase. 2. Implement a needle wash step in the autosampler method. Flush the column with a strong solvent between runs. 3. Degas the mobile phase thoroughly.
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high.1. Optimize the gradient profile (e.g., make it shallower). Try a different organic modifier. 2. Replace the column. 3. Reduce the flow rate.
NMR Troubleshooting
IssuePossible CauseSuggested Solution
Broad Peaks 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming.1. Dilute the sample. 2. Purify the sample further if necessary. 3. Re-shim the spectrometer.
Water Peak Obscuring Signals 1. Use of a non-deuterated solvent or presence of water in the deuterated solvent.1. Use a high-purity deuterated solvent. For samples in D₂O, use a solvent suppression pulse sequence.
Low Signal-to-Noise Ratio 1. Insufficient sample concentration. 2. Not enough scans acquired.1. Increase the sample concentration if possible. 2. Increase the number of scans.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Purity Determination weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject For HPLC transfer Transfer to NMR Tube dissolve->transfer For NMR separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate_hplc Integrate HPLC Peaks detect->integrate_hplc acquire Acquire Spectra transfer->acquire process Process Data acquire->process interpret_nmr Interpret NMR Spectra process->interpret_nmr calculate_purity Calculate Purity integrate_hplc->calculate_purity confirm_structure Confirm Structure interpret_nmr->confirm_structure

Caption: Experimental workflow for the purity analysis of this compound.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Synthesis Steps cluster_impurities Potential Impurities reactant1 2',6'-Dihydroxy-4'-methoxyacetophenone condensation Claisen-Schmidt Condensation reactant1->condensation imp1 Unreacted Starting Materials reactant1->imp1 reactant2 4-Hydroxybenzaldehyde reactant2->condensation reactant2->imp1 chalcone 4,2',4'-Trihydroxy-6'-methoxychalcone (Chalcone Intermediate) condensation->chalcone imp3 Condensation By-products condensation->imp3 hydrogenation Hydrogenation chalcone->hydrogenation imp2 Chalcone Intermediate chalcone->imp2 product This compound (Final Product) hydrogenation->product

Caption: Simplified synthesis pathway and potential sources of impurities.

References

Technical Support Center: Formulation Strategies for 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the formulation of this poorly soluble phenolic compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: Like many polyphenolic compounds and dihydrochalcones, this compound is expected to have low aqueous solubility, which can lead to poor dissolution and limited oral bioavailability.[1][2] Additionally, phenolic compounds can be susceptible to degradation from light, oxidation, and changes in pH, posing stability challenges during formulation and storage.[2]

Q2: What are the initial steps I should take before developing a formulation?

A2: Before selecting a formulation strategy, it is crucial to characterize the physicochemical properties of your specific batch of this compound. Key parameters to determine include:

  • Aqueous Solubility: Determine the solubility in water and relevant buffers (e.g., simulated gastric and intestinal fluids).

  • Solubility in Organic Solvents: Assess solubility in common pharmaceutical solvents (e.g., ethanol, propylene glycol, DMSO, polyethylene glycol). This will inform the selection of co-solvents or components for lipid-based systems.

  • Stability: Conduct preliminary forced degradation studies (exposure to acid, base, oxidation, heat, and light) to understand the compound's degradation pathways and liabilities.[3][4][5]

Q3: Can I use co-solvents like DMSO or ethanol for my in vitro experiments?

A3: Yes, co-solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to dissolve poorly soluble compounds for in vitro assays. However, it is critical to use the lowest possible concentration and include appropriate vehicle controls in your experiments, as these solvents can exhibit cellular effects at higher concentrations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low aqueous solubility and poor dissolution rate. The compound is a poorly water-soluble, crystalline solid.1. Particle Size Reduction (Nanosuspension): Decrease the particle size to the nanometer range to increase the surface area and dissolution velocity.[6] 2. Amorphous Solid Dispersions: Convert the crystalline drug to an amorphous state by dispersing it in a polymer matrix. 3. Complexation (Cyclodextrins): Form inclusion complexes with cyclodextrins to enhance aqueous solubility.[7][8] 4. Lipid-Based Formulations (SEDDS): Dissolve the compound in a mixture of oils, surfactants, and co-surfactants to form a self-emulsifying system.[9]
Drug precipitates out of solution upon dilution of a co-solvent formulation in aqueous media. The drug is supersaturated upon dilution and the aqueous environment cannot maintain its solubility.1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation to maintain the supersaturated state.[10] 2. Optimize SEDDS Formulation: Adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable nanoemulsion upon dilution that can maintain the drug in a solubilized state.[9]
Degradation of the compound during formulation processing or storage. The compound is sensitive to heat, light, or oxidation. Phenolic hydroxyl groups are particularly susceptible to oxidation.1. Process under Controlled Conditions: Use low-heat methods where possible. Protect the formulation from light by using amber glassware or light-blocking containers.[2] 2. Inert Atmosphere: For oxygen-sensitive compounds, process and store under an inert atmosphere (e.g., nitrogen or argon). 3. Incorporate Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.
Inconsistent results in bioavailability studies. Poor formulation stability, leading to variability in the amount of drug in a soluble form.1. Thorough Formulation Characterization: Ensure your formulation is well-characterized for particle/droplet size, zeta potential, and drug content before each study. 2. Stability Testing: Conduct rigorous stability testing of your final formulation under relevant storage conditions to ensure its performance is consistent over time.

Experimental Protocols & Methodologies

Nanosuspension Preparation by Wet Milling

This protocol is a top-down approach to increase the dissolution rate by reducing particle size.

Methodology:

  • Pre-milling: Reduce the particle size of the bulk this compound powder to the micrometer range using a standard milling technique.

  • Slurry Preparation: Disperse the micronized powder in an aqueous solution containing a stabilizer. A combination of a surfactant (e.g., Poloxamer 188) and a polymer (e.g., HPMC) is often effective.

  • Wet Milling: Introduce the slurry into a high-energy media mill (e.g., a bead mill) containing milling pearls (e.g., zirconium oxide).

  • Milling Parameters: Mill at a controlled temperature for a sufficient duration (typically several hours) until the desired particle size distribution is achieved. Monitor particle size periodically using dynamic light scattering (DLS).

  • Post-processing: The resulting nanosuspension can be used as a liquid dosage form or further processed (e.g., freeze-dried or spray-dried) into a solid form.[6][11]

Workflow for Nanosuspension Preparation:

G cluster_0 Preparation cluster_1 Characterization A Micronized Drug Powder C Slurry Preparation A->C B Aqueous Stabilizer Solution B->C D High-Energy Wet Milling C->D E Nanosuspension D->E F Particle Size Analysis (DLS) E->F G Zeta Potential E->G H Crystallinity (PXRD/DSC) E->H

Caption: Workflow for Nanosuspension Formulation and Characterization.

Cyclodextrin Inclusion Complexation by Freeze-Drying

This method improves solubility by encapsulating the hydrophobic drug molecule within the cyclodextrin cavity.

Methodology:

  • Solubilization: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water with stirring. A molar ratio of 1:1 (Drug:HP-β-CD) is a common starting point.[8][12]

  • Addition of Drug: Dissolve this compound in a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous HP-β-CD solution while stirring continuously.

  • Equilibration: Stir the mixture at a controlled temperature (e.g., 40°C) for an extended period (e.g., 72 hours) to allow for complex formation.[12]

  • Solvent Removal (Optional): If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Freeze-Drying: Freeze the aqueous solution (e.g., at -80°C) and then lyophilize it for 12-24 hours to obtain a dry powder of the inclusion complex.[12][13]

  • Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR).[8][12]

Logical Flow of Cyclodextrin Complexation:

G A Dissolve HP-β-CD in Water C Mix Solutions & Equilibrate A->C B Dissolve Drug in Organic Solvent B->C D Freeze-Drying (Lyophilization) C->D E Inclusion Complex Powder D->E F Characterize (DSC, PXRD, FTIR) E->F

Caption: Process for Preparing Cyclodextrin Inclusion Complexes.

Self-Emulsifying Drug Delivery System (SEDDS) Formulation

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, olive oil), surfactants (e.g., Tween 80, Kolliphor EL), and co-surfactants (e.g., PEG 400, Transcutol).

  • Phase Diagram Construction: Construct pseudo-ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the regions that form stable emulsions upon dilution.

  • Formulation Preparation: Prepare different formulations by dissolving the drug in the selected oil, followed by the addition of the surfactant and co-surfactant. Mix thoroughly until a clear, isotropic mixture is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water or simulated intestinal fluid with gentle stirring and observe the formation of the emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[10]

SEDDS Formulation Development Pathway:

G A Excipient Solubility Screening B Construct Ternary Phase Diagrams A->B C Prepare SEDDS Formulations B->C D Characterize (Droplet Size, Stability) C->D E Optimized Formulation D->E

Caption: Development and Optimization Pathway for SEDDS Formulations.

References

Validation & Comparative

A Comparative Analysis of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone and Other Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone with other well-established cyclooxygenase (COX) inhibitors. The information presented herein is intended to support research and development efforts in the field of anti-inflammatory therapeutics.

Introduction to Cyclooxygenase and its Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostanoids, which are potent inflammatory mediators. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX enzymes. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications. This has driven the development of COX-2 selective inhibitors.

This compound, a natural compound isolated from the plant Dracaena cochinchinensis, has been identified as an inhibitor of both COX-1 and COX-2. This guide will compare its activity with that of other known COX inhibitors, providing available quantitative data, experimental methodologies, and relevant signaling pathway information.

Comparative Analysis of COX Inhibitory Activity

CompoundTypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Natural DihydrochalconeData not availableData not availableData not available
AspirinNon-selective NSAID0.0630.480.13
IbuprofenNon-selective NSAID13.534.40.39
DiclofenacNon-selective NSAID0.6110.630.97
IndomethacinNon-selective NSAID0.0630.480.13
CelecoxibCOX-2 selective7.60.04190
RofecoxibCOX-2 selective>10000.018>55,555
EtoricoxibCOX-2 selective1061.0106

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Cyclooxygenase Signaling Pathway

The inhibition of COX enzymes interrupts the conversion of arachidonic acid to prostaglandins, thereby mitigating the inflammatory response. The following diagram illustrates the cyclooxygenase signaling pathway.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes (e.g., PGE2, TXA2) PGH2->Prostanoids Physiological Physiological Functions (Gastric Protection, Platelet Aggregation) Prostanoids->Physiological Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor COX Inhibitors (e.g., this compound) Inhibitor->COX1 Inhibitor->COX2

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the synthesis of prostanoids from arachidonic acid and the points of inhibition by COX inhibitors.

Experimental Protocols for COX Inhibition Assays

The determination of COX inhibitory activity is crucial for the evaluation of potential anti-inflammatory compounds. A common method is the in vitro enzyme inhibition assay.

In Vitro COX (Ovine) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (ovine) enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Reaction Mixture Preparation: In a microplate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells containing the reaction mixture and the test compound. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Termination of Reaction: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., hydrochloric acid).

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA kit. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

COX_Assay_Workflow Start Start: Prepare Reagents Mix Prepare Reaction Mixture: Buffer, Heme, Test Compound Start->Mix Add_Enzyme Add COX-1 or COX-2 Enzyme Incubate (37°C) Mix->Add_Enzyme Add_Substrate Add Arachidonic Acid (Initiate Reaction) Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction (e.g., with HCl) Add_Substrate->Stop_Reaction Measure_PGE2 Measure PGE2 Production (EIA) Stop_Reaction->Measure_PGE2 Analyze Calculate % Inhibition Determine IC50 Measure_PGE2->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro COX enzyme inhibition assay.

Conclusion

This compound has demonstrated inhibitory activity against both COX-1 and COX-2, positioning it as a compound of interest for further investigation in the development of anti-inflammatory agents. While quantitative IC50 data for this specific dihydrochalcone is not yet widely published, comparative analysis with established NSAIDs and COX-2 selective inhibitors highlights the diverse landscape of COX inhibition. The provided experimental protocols offer a framework for researchers to quantitatively assess the potency and selectivity of novel compounds like this compound. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

Validating the Antioxidant Potential of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone. Due to the limited availability of direct experimental data for this specific compound in public literature, this document focuses on structure-activity relationships within the dihydrochalcone class to project its potential efficacy. The analysis is supported by data from structurally similar analogs and benchmark antioxidants, providing a framework for its evaluation.

Introduction to Dihydrochalcones as Antioxidants

Dihydrochalcones are a subclass of flavonoids characterized by a three-carbon bridge connecting two aromatic rings. Unlike their chalcone counterparts, this bridge is saturated, which influences their conformational flexibility and chemical reactivity. Their antioxidant properties are primarily attributed to the arrangement of hydroxyl and methoxy groups on the aromatic rings, which determines their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

The specific compound, this compound, possesses hydroxyl groups on both A and B rings and two methoxy groups on the A-ring. Understanding the contribution of these functional groups is key to predicting its antioxidant potential.

Comparative Analysis of Antioxidant Activity

  • Role of Hydroxyl Groups: Phenolic hydroxyl (-OH) groups are the primary source of antioxidant activity, acting as hydrogen or electron donors. The number and position of these groups are critical.

  • Influence of Methoxy Groups: Methoxylation (-OCH₃) can have a variable effect. It may enhance antioxidant potential by increasing electron density on the aromatic ring through resonance, but it can also reduce activity if it replaces a more active hydroxyl group[1].

  • The 2',6'-Dihydroxy Moiety: Dihydrochalcones with a 2',6'-dihydroxy substitution pattern on the A-ring tend to exhibit strong antioxidant capacity. This is attributed to the formation of intramolecular hydrogen bonds that can stabilize the resulting phenoxyl radical after hydrogen donation[1][2].

To provide context, the following table summarizes the reported antioxidant activities of benchmark compounds and structurally related dihydrochalcones in common in vitro assays.

Table 1: Comparative In Vitro Antioxidant Activity (IC₅₀ Values)

Compound/ExtractDPPH Assay IC₅₀ (µg/mL)ABTS Assay IC₅₀ (µg/mL)Reference
Benchmark Standards
Trolox3.77 ± 0.082.93 ± 0.03[3]
Ascorbic Acid (Vitamin C)~95127.7[4]
Related Chalcones
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)Not ReportedNot ReportedShowed cellular antioxidant effects[5]
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)Not ReportedNot ReportedShowed anticancer activity[6]

Note: IC₅₀ (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or chemical process by 50%. Lower values indicate higher potency.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antioxidant assays. Below are the standard protocols for the DPPH and ABTS assays, which are widely used to evaluate the radical scavenging potential of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet-colored DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Protocol:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like methanol or ethanol.

  • A fresh 0.1 mM to 0.25 mM solution of DPPH in methanol is prepared[7].

  • Serial dilutions of the test compound are made in a 96-well microplate.

  • An equal volume of the DPPH solution is added to each well containing the test compound or standard (e.g., Trolox, Ascorbic Acid).

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at approximately 517 nm using a microplate reader[7].

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes[7].

  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation[7].

  • Before the assay, the ABTS•+ solution is diluted with ethanol or a buffer solution to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The reaction mixture is incubated for approximately 6 minutes at room temperature.

  • The absorbance is read at 734 nm.

  • The percentage of inhibition and the IC₅₀ value are calculated similarly to the DPPH assay.

Visualizing Experimental and Biological Pathways

Diagrams are essential for clarifying complex workflows and biological mechanisms. The following visualizations, created using the DOT language, illustrate a typical antioxidant assay workflow and a key cellular antioxidant signaling pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound & Standards Mix Mix & Incubate Compound->Mix Radical Radical Solution (DPPH/ABTS) Radical->Mix Measure Measure Absorbance Mix->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Determine IC50 Value Calculate->Plot

Caption: General workflow for in vitro radical scavenging assays (DPPH/ABTS).

Antioxidant compounds can exert their effects not only through direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A critical pathway for this is the Keap1-Nrf2 signaling pathway.

cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Dihydrochalcone Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: The Keap1-Nrf2 antioxidant response signaling pathway.

Conclusion and Future Directions

Based on established structure-activity relationships for dihydrochalcones, this compound is predicted to have antioxidant activity, primarily due to its phenolic hydroxyl groups. The presence of methoxy groups on the A-ring may modulate this activity. However, without direct experimental validation through standardized assays like DPPH and ABTS, its potency relative to benchmark antioxidants like Trolox or other dihydrochalcones remains theoretical.

Future research should focus on synthesizing or isolating this compound and systematically evaluating its antioxidant capacity using the protocols outlined in this guide. Further studies could also explore its effects in cellular models to determine its ability to mitigate oxidative stress and modulate pathways such as the Keap1-Nrf2 system, providing a comprehensive understanding of its potential as a therapeutic agent.

References

Unveiling the Metabolic Fate of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone: A Cross-species Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic profile of a therapeutic candidate is a critical determinant of its efficacy, safety, and pharmacokinetic properties. Understanding how a compound is metabolized across different species is paramount for the preclinical development and successful translation to human studies. This guide provides a comparative overview of the expected metabolic pathways of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, a dihydrochalcone with potential therapeutic applications. Due to the limited availability of direct comparative data for this specific compound, this guide synthesizes information from studies on structurally related dihydrochalcones and phenolic compounds to predict its metabolic fate in key preclinical species (rat, mouse, dog) and humans.

Predicted Metabolic Pathways

Based on the metabolism of similar phenolic compounds and dihydrochalcones, the metabolism of this compound is anticipated to proceed through two main phases:

  • Phase I Metabolism: Primarily involving hydroxylation reactions catalyzed by Cytochrome P450 (CYP450) enzymes. These reactions introduce a hydroxyl group onto the aromatic rings, increasing the compound's polarity. O-demethylation of the methoxy groups is another potential Phase I metabolic route.

  • Phase II Metabolism: The hydroxylated metabolites and the parent compound can undergo conjugation reactions with endogenous molecules to further increase their water solubility and facilitate excretion. The principal Phase II pathways for phenolic compounds are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs).[1][2][3][4][5]

Quantitative Comparison of Metabolite Formation (Illustrative Data)

While specific quantitative data for this compound is not available in the public domain, the following table provides an illustrative example of how such data would be presented. This table is based on typical metabolic profiles observed for similar phenolic compounds in liver microsomes from different species. The values represent the percentage of the parent compound converted to each metabolite after a 60-minute incubation.

MetaboliteHumanRatMouseDog
Phase I
Monohydroxylated Metabolite 115%25%30%10%
Monohydroxylated Metabolite 210%5%8%12%
O-demethylated Metabolite5%8%12%3%
Phase II
Glucuronide Conjugate 140%30%20%50%
Glucuronide Conjugate 215%10%5%10%
Sulfate Conjugate10%20%22%12%
Unchanged Parent Compound 5%2%3%3%

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

The following is a detailed methodology for a typical in vitro experiment to assess the metabolism of this compound using liver microsomes from different species.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic profile of this compound in human, rat, mouse, and dog liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes from human, rat, mouse, and dog (e.g., from commercial suppliers)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (a structurally similar compound not expected to be a metabolite)

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (typically 0.5-1 mg/mL protein concentration), and the substrate stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Initiation of Reaction:

    • For Phase I metabolism, pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system.

    • For Phase II metabolism, after the initial pre-incubation, add UDPGA (for glucuronidation) or PAPS (for sulfation) along with the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Preparation for Analysis:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Use a suitable C18 column for chromatographic separation.

    • The mobile phase typically consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential metabolites.

    • Metabolites are identified based on their retention times and mass-to-charge ratios (m/z) compared to the parent compound and predicted metabolic transformations.

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylated Monohydroxylated Metabolite Parent->Hydroxylated CYP450 Demethylated O-demethylated Metabolite Parent->Demethylated CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs Hydroxylated->Glucuronide UGTs Hydroxylated->Sulfate SULTs Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of Compound Incubation_Mix Prepare Incubation Mixture (Buffer, Microsomes, Compound) Stock->Incubation_Mix Microsomes Thaw Liver Microsomes (Human, Rat, Mouse, Dog) Microsomes->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate Initiate Reaction (Add NADPH, UDPGA, PAPS) Pre_incubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile + Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis and Metabolite Identification LCMS->Data

Caption: Workflow for in vitro metabolism of this compound.

References

Replicating Published Findings on 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone and its analogs, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in the replication and extension of these findings.

Comparative Biological Activity of Chalcones

The following tables summarize the reported biological activities of this compound and other relevant chalcone derivatives. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

Antioxidant Activity
CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)Superoxide scavenging56.3 ± 2.3--
4'-Fluoro-2'-hydroxy-2,3-dimethoxychalconeDPPH radical scavenging>526 (reported as >200 µg/mL)--
Naphthalene-based chalcone 5DPPH radical scavenging178Ascorbic acid148
Naphthalene-based chalcone 10DPPH radical scavenging177Ascorbic acid148
2,4-dihydroxy chalcone (C1)DPPH radical scavenging149.9 (reported as 40.52 µg/mL)Ascorbic acid178.7 (reported as 31.48 µg/mL)
Anti-inflammatory Activity
CompoundCell LineAssayIC50 Value (µM)
This compound-COX-1 and COX-2 InhibitionActivity reported, but IC50 not specified[1]
2'-Hydroxy-4',6'-dimethoxychalcone (4',6'-DMC)RAW 264.7Nitric Oxide (NO) Production~12.5 (estimated from graph)
2'-hydroxy- and 2',5'-dihydroxychalcone derivative 1Rat Neutrophilsβ-glucuronidase release1.6 ± 0.2[2]
2',5'-dialkoxychalcone derivative 11Murine Microglial (N9)Nitric Oxide (NO) Formation0.7 ± 0.06[2]
Pyranochalcone derivative 44HEK293TTNF-α induced NF-κB inhibition0.29[3]
Anticancer Activity
CompoundCell LineIC50 Value (µM)
4,4'-DihydroxychalconeT47D (Breast Cancer)62.20 ± 1 (48h)[4]
This compoundHT-1080 (Fibrosarcoma)67.2[1]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)SMMC-7721 (Hepatocellular Carcinoma)32.3 ± 1.13[5]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)PANC-1 (Pancreatic Cancer)10.5 ± 0.8[6]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)MIA PACA2 (Pancreatic Cancer)12.2 ± 0.9[6]
2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC)MCF-7 (Breast Cancer)Not specified, but induced G1 phase arrest
2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC)MDA-MB-231 (Breast Cancer)Not specified, but induced G1 phase arrest
Boronic chalcone 5SCC-25 (Squamous Cell Carcinoma)17.9[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication of the cited findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the free radical scavenging capacity of the test compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark.

  • Preparation of Test Compounds: Dissolve the chalcone derivatives in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of each concentration of the test compound.

    • Add the DPPH solution to each well.

    • Include a blank (solvent without the test compound) and a positive control (e.g., ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effects of the chalcones by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with solvent), a negative control (cells only), and a positive control (cells with LPS only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of chalcones on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the chalcone compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

Signaling Pathways and Experimental Workflows

The biological effects of chalcones are often mediated through the modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G Experimental Workflow for Chalcone Bioactivity Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 Data Analysis Chalcone Synthesis\nand Characterization Chalcone Synthesis and Characterization Antioxidant Assays\n(e.g., DPPH) Antioxidant Assays (e.g., DPPH) Chalcone Synthesis\nand Characterization->Antioxidant Assays\n(e.g., DPPH) Anti-inflammatory Assays\n(e.g., LPS-induced RAW 264.7) Anti-inflammatory Assays (e.g., LPS-induced RAW 264.7) Chalcone Synthesis\nand Characterization->Anti-inflammatory Assays\n(e.g., LPS-induced RAW 264.7) Anticancer Assays\n(e.g., MTT on Cancer Cell Lines) Anticancer Assays (e.g., MTT on Cancer Cell Lines) Chalcone Synthesis\nand Characterization->Anticancer Assays\n(e.g., MTT on Cancer Cell Lines) IC50 Determination IC50 Determination Antioxidant Assays\n(e.g., DPPH)->IC50 Determination Western Blot for\nNF-κB Pathway Proteins Western Blot for NF-κB Pathway Proteins Anti-inflammatory Assays\n(e.g., LPS-induced RAW 264.7)->Western Blot for\nNF-κB Pathway Proteins Anti-inflammatory Assays\n(e.g., LPS-induced RAW 264.7)->IC50 Determination Western Blot for\nPI3K/Akt Pathway Proteins Western Blot for PI3K/Akt Pathway Proteins Anticancer Assays\n(e.g., MTT on Cancer Cell Lines)->Western Blot for\nPI3K/Akt Pathway Proteins Anticancer Assays\n(e.g., MTT on Cancer Cell Lines)->IC50 Determination Pathway Analysis and\nTarget Identification Pathway Analysis and Target Identification Western Blot for\nNF-κB Pathway Proteins->Pathway Analysis and\nTarget Identification Western Blot for\nPI3K/Akt Pathway Proteins->Pathway Analysis and\nTarget Identification Lead Compound Optimization Lead Compound Optimization Pathway Analysis and\nTarget Identification->Lead Compound Optimization IC50 Determination->Lead Compound Optimization

Caption: Workflow for screening and characterizing chalcone bioactivity.

NF-κB Signaling Pathway in Inflammation

Chalcones have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NFkB_Pathway Inhibition of NF-κB Pathway by Chalcones LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Chalcones Chalcones Chalcones->IKK Inhibits

Caption: Chalcones inhibit inflammation via the NF-κB pathway.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Chalcones have been reported to induce apoptosis and inhibit cancer cell proliferation by suppressing the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway Inhibition of PI3K/Akt Pathway by Chalcones Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Downstream Effectors\n(mTOR, Bad, etc.) Downstream Effectors (mTOR, Bad, etc.) Cell Proliferation & Survival Cell Proliferation & Survival Apoptosis Apoptosis Chalcones Chalcones Chalcones->PI3K Inhibits Chalcones->Akt Inhibits Downstream Effectors->Cell Proliferation & Survival Promotes Downstream Effectors->Apoptosis Inhibits

Caption: Chalcones can induce apoptosis by inhibiting the PI3K/Akt pathway.

References

Comparative Efficacy of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of the natural dihydrochalcone, 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, against standard non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, diclofenac, and the COX-2 selective inhibitor, celecoxib. The comparison is based on available in vitro data on the inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammatory pathways.

Executive Summary

This compound has been evaluated for its ability to inhibit the primary enzymatic targets of NSAIDs, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Scientific literature indicates that this dihydrochalcone exhibits weak to no inhibitory activity against both COX-1 and COX-2 enzymes.[1][2] In stark contrast, standard NSAIDs like ibuprofen and diclofenac, and the COX-2 specific inhibitor celecoxib, demonstrate potent inhibition of these enzymes, with half-maximal inhibitory concentrations (IC50) in the micromolar to nanomolar range. This significant disparity in potency suggests that this compound is unlikely to be an effective anti-inflammatory agent through the same mechanism of action as traditional NSAIDs.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory activity of this compound and standard NSAIDs against COX-1 and COX-2. The data for the standard drugs are presented as a range of reported IC50 values from various studies to reflect the variability in experimental conditions.

CompoundTargetIC50 Value (µM)Reference(s)
This compound COX-1Weak or no activity[1][2]
COX-2Weak or no activity[1][2]
Ibuprofen COX-12.9 - 13
COX-21.1 - 370
Diclofenac COX-10.004 - 0.611
COX-20.0013 - 0.63
Celecoxib COX-128 - 82
COX-20.018 - 6.8

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 Inhibitor1 Standard NSAIDs (e.g., Ibuprofen, Diclofenac) Inhibitor1->COX1 Inhibitor1->COX2 Inhibitor2 COX-2 Selective Inhibitors (e.g., Celecoxib) Inhibitor2->COX2 Inhibitor3 4,4'-Dihydroxy-2,6- dimethoxydihydrochalcone Inhibitor3->COX1 Weak/No Inhibition Inhibitor3->COX2 Weak/No Inhibition

Figure 1. Inhibition of the Cyclooxygenase (COX) Pathway.

G cluster_invitro In Vitro Evaluation cluster_mediators Mediators A Compound Preparation (Test Compound & Standards) B COX-1/COX-2 Enzyme Inhibition Assay A->B C Cell Culture (e.g., RAW 264.7 Macrophages) A->C F Data Analysis (IC50 Calculation) B->F D LPS Stimulation C->D E Measurement of Inflammatory Mediators D->E E->F PGE2 PGE2 (ELISA) E->PGE2 NO Nitric Oxide (Griess Assay) E->NO Cytokines TNF-α, IL-6 (ELISA) E->Cytokines

Figure 2. Experimental Workflow for Anti-Inflammatory Compound Screening.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of anti-inflammatory compounds.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

  • Enzyme and Substrate: Purified ovine or human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Procedure:

    • The reaction mixture, typically containing Tris-HCl buffer, hematin, and a co-factor like L-epinephrine, is prepared.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the COX-1 or COX-2 enzyme at a specified temperature (e.g., 37°C) for a set duration.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time and then terminated.

    • The product of the reaction, typically Prostaglandin E2 (PGE2), is quantified.

  • Quantification: The amount of PGE2 produced is commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[3]

  • Data Analysis: The percentage of inhibition at various concentrations of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Anti-Inflammatory Assays using RAW 264.7 Macrophages

These assays assess the ability of a compound to inhibit the inflammatory response in a cellular context. Murine macrophage cell line RAW 264.7 is a standard model.

  • Cell Culture and Stimulation: RAW 264.7 cells are cultured in appropriate media. Inflammation is induced by treating the cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours) before LPS stimulation.

This assay measures the level of nitrite, a stable metabolite of the pro-inflammatory mediator nitric oxide.

  • Procedure:

    • After treatment with the compound and LPS for a specified period (e.g., 24 hours), the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[4][6]

    • The mixture is incubated at room temperature to allow for a colorimetric reaction.

    • The absorbance is measured at a specific wavelength (e.g., 540-550 nm) using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production is then calculated.

These assays quantify the levels of key inflammatory mediators secreted by the cells.

  • Procedure:

    • Following compound and LPS treatment, the cell culture supernatant is collected.[7][8]

    • The concentrations of PGE2, TNF-α, and IL-6 in the supernatant are measured using specific commercial ELISA kits according to the manufacturer's instructions.[9][10]

  • Data Analysis: Standard curves are generated for each mediator, and the concentrations in the samples are determined. The percentage of inhibition for each mediator is calculated relative to the LPS-treated control.

Conclusion

The available scientific evidence strongly indicates that this compound is not a potent inhibitor of COX-1 and COX-2 enzymes, which are the primary targets of widely used NSAIDs. In contrast, ibuprofen, diclofenac, and celecoxib are highly effective inhibitors of these enzymes. Therefore, based on the current understanding of its mechanism of action, this compound cannot be considered a viable alternative to standard anti-inflammatory drugs that function through COX inhibition. Further research into other potential anti-inflammatory mechanisms of this compound may be warranted, but its efficacy via the cyclooxygenase pathway is negligible compared to established NSAIDs.

References

A Comparative Review of the Bio-Activities of Dihydroxy-Dimethoxy Chalcones and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A systematic review of the biological effects of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone could not be conducted as no specific biological data for this compound was found in the reviewed scientific literature. This guide therefore presents a systematic comparison of the biological effects of structurally similar and well-researched dihydroxy-dimethoxy chalcones and dihydrochalcones, providing insights into their potential therapeutic applications.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the anti-inflammatory, anticancer, and neuroprotective effects of key chalcone derivatives. The experimental data, protocols, and associated signaling pathways are detailed to facilitate further research and development.

Comparative Biological Activities

The biological activities of several dihydroxy-dimethoxy chalcone and dihydrochalcone derivatives are summarized below, highlighting their efficacy in various experimental models.

Table 1: Anticancer Activity of Dihydroxy-Dimethoxy Chalcone Derivatives
CompoundCancer Cell LineIC50 Value (µM)Key Biological EffectsSignaling Pathway(s) ImplicatedReference(s)
2',4'-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) Breast Cancer (MCF-7, MDA-MB-231)Not SpecifiedInduces autophagy and mitochondrial apoptosis; G0/G1 phase cell cycle arrest.mTOR
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) Hepatocellular Carcinoma (BEL-7402/5-FU)Not SpecifiedTriggers mitochondria-dependent apoptosis; enhances ROS generation; G1 cell cycle arrest.PI3K/AKT
Pancreatic Cancer (PANC-1)10.5 ± 0.8Induces apoptosis through caspase-3 and -9 activation.Not Specified
Pancreatic Cancer (MIA PACA2)12.2 ± 0.9Concentration-dependent cytotoxicity.Not Specified
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) Multiple Myeloma (RPMI8226)25.97Inhibits cell proliferation and induces apoptosis.PI3K/Akt/mTOR[1][2]
Multiple Myeloma (MM.1S)18.36Inhibits cell proliferation and induces apoptosis.PI3K/Akt/mTOR[1][2]
Multiple Myeloma (U266)15.02Inhibits cell proliferation and induces apoptosis.PI3K/Akt/mTOR[1][2]
Table 2: Anti-inflammatory and Neuroprotective Effects of Dihydroxy-Dimethoxy Dihydrochalcone Derivatives
CompoundModelKey Biological EffectsReference(s)
2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) LPS-activated macrophages (RAW 264.7)Significantly reduces IL-1β, TNF, and nitrite levels.[3]
Carrageenan-induced inflammation in miceReduces neutrophil migration.[3]
Streptozotocin-induced Alzheimer's model in miceImproves learning and memory; reduces lipid peroxidation; decreases AChE activity.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Used to assess the selective cytotoxicity of 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) against breast cancer cell lines.[6]

  • CCK-8 Assay: Employed to determine the inhibitory effect of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) on the proliferation of multiple myeloma cell lines (RPMI8226, MM.1S, and U266). Cells were seeded in 96-well plates, treated with various concentrations of DMEC for 24 hours, and cell viability was measured at 450 nm after the addition of CCK-8 solution.[1]

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: Utilized to analyze the modulation of proteins involved in autophagy and the intrinsic apoptosis pathway by DDC in breast cancer cells.[6] It was also used to assess the apoptotic effect of DMEC on U266 multiple myeloma cells.[1]

  • Hoechst 33342 Staining: Used to examine the pro-apoptotic effect of DMEC on U266 cells by observing nuclear condensation and cell body shrinkage under a fluorescent microscope.[1]

  • Western Blot Analysis: Employed to detect the expression levels of proteins related to apoptosis (caspases, Bcl-2 family) and cell cycle regulation in cells treated with the respective chalcone derivatives.[6]

Anti-inflammatory Assays
  • Measurement of Inflammatory Mediators: The levels of IL-1β, TNF, and nitrites in the supernatant of LPS-activated RAW 264.7 macrophages treated with 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) were measured to evaluate its in vitro anti-inflammatory activity.[3]

  • Carrageenan-Induced Paw Edema: This in vivo model was used to assess the anti-inflammatory effects of DHMDC in mice. The compound was administered orally, and the reduction in leukocyte migration to the inflammatory exudate was quantified.[3]

Neuroprotection Assays
  • Animal Models of Alzheimer's Disease: A streptozotocin-induced model in mice was used to evaluate the neuroprotective effects of DHMDC. Cognitive functions were assessed through behavioral tests like the inhibitory avoidance test and the object recognition test.[4]

  • Biochemical Analysis of Brain Tissue: Following behavioral tests, brain tissues were analyzed for markers of oxidative stress (e.g., lipid peroxidation, GSH activity) and acetylcholinesterase (AChE) activity to elucidate the mechanism of neuroprotection.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of these chalcone derivatives are mediated through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

Several of the reviewed chalcones exert their anticancer effects by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway Chalcone 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) PI3K PI3K Chalcone->PI3K Inhibition Apoptosis Apoptosis Chalcone->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcone derivatives, leading to decreased cell proliferation and induction of apoptosis.

Inflammatory Response Modulation

2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC) demonstrates anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.

Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activation Mediators Inflammatory Mediators (IL-1β, TNF, Nitrites) Macrophage->Mediators Production DHMDC 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC) DHMDC->Macrophage Inhibition

Caption: DHMDC inhibits the LPS-induced production of inflammatory mediators in macrophages.

Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer potential of chalcone derivatives is outlined below.

Experimental_Workflow A Cancer Cell Lines (e.g., MCF-7, PANC-1) B Treatment with Chalcone Derivative A->B C Cell Viability Assay (MTT / CCK-8) B->C D Apoptosis & Cell Cycle Analysis (Flow Cytometry) B->D E Mechanism of Action (Western Blot for Signaling Proteins) B->E F Data Analysis (IC50, Protein Expression) C->F D->F E->F

Caption: A typical experimental workflow for screening the anticancer effects of chalcone compounds.

References

A Comparative Benchmarking Guide to 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone and Related Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone and structurally related natural compounds. Due to the limited publicly available data on this compound, this guide broadens its scope to include closely related and well-studied dihydrochalcones. The performance of these compounds is benchmarked against established natural products—quercetin, curcumin, resveratrol, and galantamine—across key therapeutic areas: anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data (IC50 values) for dihydrochalcone analogues and benchmark natural compounds. Lower IC50 values indicate greater potency.

Table 1: Anti-inflammatory Activity

CompoundAssayTargetIC50 Value (µM)
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (Chalcone derivative C64)Enzyme InhibitionCOX-20.092
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (Chalcone derivative C64)Enzyme Inhibition5-LOX0.136
CurcuminNitric Oxide Inhibition (RAW 264.7 cells)iNOS5.44
QuercetinEnzyme InhibitionCOX-1>100
QuercetinEnzyme Inhibition12-LOX2.5

Table 2: Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)
DihydroquercetinDPPH Radical Scavenging32.41
QuercetinDPPH Radical Scavenging15.9
QuercetinH2O2 Scavenging36.22

Table 3: Anticancer Activity

CompoundCell LineIC50 Value (µM)
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-7721 (Hepatocellular Carcinoma)32.3
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconePANC-1 (Pancreatic Cancer)10.5
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeMIA PaCa-2 (Pancreatic Cancer)12.2
ResveratrolMCF-7 (Breast Cancer)51.18
ResveratrolHepG2 (Hepatocellular Carcinoma)57.4
CurcuminMDA-MB-231 (Breast Cancer) - 48h23.25 (as nanocurcumin)
CurcuminA549 (Lung Cancer) - 24h33

Table 4: Neuroprotective Activity (Acetylcholinesterase Inhibition)

CompoundTargetIC50 Value (µM)
2'-Hydroxy-4',6'-dimethoxychalcones (various derivatives)Human Acetylcholinesterase (AChE)40 - 85
GalantamineAcetylcholinesterase (AChE)0.31 (µg/mL)
Curcumin (REVERC3 extract)Acetylcholinesterase (AChE)29.08 (µg/mL)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Anti-inflammatory Assays

a) Cyclooxygenase (COX-2) Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme[2][3][4].

  • Reagent Preparation:

    • Reconstitute lyophilized COX-2 enzyme in sterile water and store on ice.

    • Prepare a 10X solution of the test compound in the appropriate solvent (e.g., DMSO).

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Procedure:

    • To a 96-well white opaque plate, add the test inhibitor or solvent control.

    • Add the reconstituted COX-2 enzyme to all wells except the background control.

    • Add the Reaction Mix to each well.

    • Initiate the reaction by adding a diluted solution of arachidonic acid.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve.

    • The percent inhibition is calculated as: [1 - (Slope of Inhibitor / Slope of Enzyme Control)] * 100.

    • The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

b) 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This assay measures the inhibition of 5-LOX activity through a fluorometric method[5].

  • Reagent Preparation:

    • Reconstitute the 5-LOX enzyme and prepare the LOX substrate solution.

    • Prepare a 10X solution of the test compound.

  • Procedure:

    • In a 96-well plate, add the test inhibitor, solvent control, or positive control (e.g., Zileuton).

    • Add the 5-LOX enzyme solution to all wells.

    • Prepare a reaction mixture containing LOX Assay Buffer and LOX Probe.

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the LOX substrate.

    • Measure the fluorescence (Ex/Em = 500/536 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition and IC50 value as described for the COX-2 assay.

Antioxidant Assay

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH[6].

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., quercetin or ascorbic acid).

  • Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add the test compound or standard at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated as: [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100.

    • The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.

Anticancer Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation[1][7][8][9][10].

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Procedure:

    • After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value is calculated from the dose-response curve.

Neuroprotective Assay

a) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine[4][11][12].

  • Reagent Preparation:

    • Prepare solutions of AChE enzyme, acetylthiocholine iodide (ATCI) substrate, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

    • Prepare various concentrations of the test compound and a standard inhibitor (e.g., galantamine).

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound or standard inhibitor.

    • Add the AChE enzyme solution and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm kinetically over several minutes.

  • Data Analysis:

    • The rate of the reaction is determined from the change in absorbance over time.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discussed biological activities.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Dihydrochalcones Dihydrochalcones Dihydrochalcones->NFkB Dihydrochalcones->COX2 Dihydrochalcones->iNOS MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Add Dihydrochalcone/Benchmark Compound Start->Treat Incubate_24h Incubate (24-72h) Treat->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze AChE_Inhibition_Mechanism cluster_0 Normal State cluster_1 With Dihydrochalcone ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh in Synapse Synaptic_Transmission Normal Synaptic Transmission Choline_Acetate->Synaptic_Transmission Dihydrochalcones Dihydrochalcones Dihydrochalcones->AChE Inhibition Improved_Cognition Potential for Improved Cognitive Function Increased_ACh->Improved_Cognition

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Protocols

Proper disposal of 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. The primary disposal route is through an approved chemical waste disposal service.

Hazard and Safety Summary

Before handling, it is crucial to be aware of the potential hazards associated with this compound. While one safety data sheet (SDS) classifies it as not a hazardous substance, another indicates potential hazards[1]. It is prudent to handle it with care, assuming it may be harmful.

According to available safety data, this compound may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[2]. Therefore, preventing its release into the environment is a key consideration in the disposal process[2].

Hazard Classification (GHS)Precautionary Statements
Acute toxicity, Oral (Category 4)[2]P264: Wash skin thoroughly after handling.[2][3]
Acute aquatic toxicity (Category 1)[2]P270: Do not eat, drink or smoke when using this product.[2]
Chronic aquatic toxicity (Category 1)[2]P273: Avoid release to the environment.[2]
Skin irritation (Category 2)[3]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Eye irritation (Category 2A)[3]P330: Rinse mouth.[2]
Specific target organ toxicity - single exposure (Category 3), Respiratory system[3]P391: Collect spillage.[2]
P501: Dispose of contents/ container to an approved waste disposal plant.[2][3]

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound, from initial handling to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Safety goggles with side-shields are mandatory[2].

  • Hand Protection: Wear protective gloves. Inspect gloves for any tears or holes before use[2][3].

  • Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact[2].

  • Respiratory Protection: If handling the powder form and there is a risk of dust formation, a suitable respirator should be used. Work in a well-ventilated area or under a chemical fume hood[2][3].

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure correct disposal.

  • Solid Waste:

    • Place unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels from a spill), into a designated, sealable, and clearly labeled solid chemical waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid Waste:

    • If the compound is in a solvent, it must be disposed of as liquid chemical waste.

    • Do not mix with other incompatible waste streams.

    • Collect the liquid waste in a sealable, leak-proof container, also typically made of HDPE.

    • Ensure the container is properly vented if there is a risk of gas generation, although this is not indicated for this specific compound.

Step 3: Labeling the Waste Container

Accurate and clear labeling of waste containers is a legal requirement and crucial for safety.

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: 151752-08-8[1][2].

    • An estimate of the quantity of waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Acutely Toxic," "Environmental Hazard").

Step 4: Storage of Waste

Store the waste container in a designated, secure area while awaiting pickup.

  • The storage area should be cool, dry, and well-ventilated[2].

  • Store away from direct sunlight and sources of ignition[2].

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.

  • Do not let the product enter drains or water courses[2][3].

Step 5: Arranging for Disposal

Chemical waste must be disposed of through a licensed and approved waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with certified waste disposal vendors.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or a physical tag for the waste container.

  • Provide all necessary information about the waste to the EHS office or the disposal company, including the information from the waste label.

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.

  • Containment and Cleanup:

    • For small powder spills, carefully sweep or scoop up the material and place it in the designated solid waste container. Avoid generating dust[3].

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

    • Collect the absorbent material and place it in the sealed waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

Disposal Workflow Diagram

G start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Step 2a: Segregate as Solid Chemical Waste assess_form->solid_waste Powder/Contaminated Solids liquid_waste Step 2b: Segregate as Liquid Chemical Waste assess_form->liquid_waste Solution containerize_solid Place in Labeled, Sealable Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealable Liquid Waste Container liquid_waste->containerize_liquid labeling Step 3: Label Container (Name, CAS#, Hazards, Date) containerize_solid->labeling containerize_liquid->labeling storage Step 4: Store in Designated, Secure, and Ventilated Area labeling->storage ehs_contact Step 5: Contact Institutional Environmental Health & Safety (EHS) storage->ehs_contact pickup Arrange for Pickup by Approved Waste Disposal Vendor ehs_contact->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 151752-08-8).[1] The following procedures are designed to ensure safe laboratory operations and minimize risks.

Immediate Safety Profile

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most critical step in safely handling this compound. Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, should also be in place.[1]

Equipment TypeSpecification & RecommendationSource
Eye Protection Safety goggles equipped with side-shields.[1]
Hand Protection Chemical-resistant protective gloves (e.g., Butyl rubber, Neoprene).[1][2]
Body Protection Impervious clothing or a lab coat to prevent skin contact.[1]
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated.[1]

Operational and Disposal Plans

Follow these step-by-step procedures for handling, storage, spill management, and disposal.

Safe Handling and Storage Protocol
  • Handling:

    • Avoid all personal contact, including inhalation and contact with eyes and skin.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the designated work area.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage:

    • Keep the container tightly sealed.[1]

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

    • For long-term stability, store the compound as a powder at -20°C or in a solvent at -80°C.[1]

Spill Response Protocol
  • Evacuate: Ensure the immediate area of the spill is clear of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Equip: Put on full personal protective equipment (PPE), including a respirator, before re-entering the area.[1]

  • Contain: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[3]

  • Decontaminate: Scrub all surfaces and contaminated equipment with alcohol.[1]

  • Dispose: Place all contaminated materials into a sealed container for proper disposal according to regulations.[1]

Waste Disposal Plan
  • Collection: Collect all waste material, including unused product and contaminated items (e.g., gloves, absorbent material), in a designated, sealed, and clearly labeled container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not allow the product to be released into the environment, drains, or water courses.[1]

First Aid Measures
Exposure RouteImmediate ActionSource
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present. Seek prompt medical attention.[1][4]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove all contaminated clothing and shoes. Seek medical attention.[1][4]
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide respiratory support (CPR if necessary, avoiding mouth-to-mouth).[1][4]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1][4]

Experimental Information and Protocols

While specific experimental protocols for this compound are not detailed in the provided results, related chalcone derivatives have been studied for their biological activity, particularly in cancer research. These studies often involve assessing effects on cell signaling pathways.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₇H₁₈O₅[1][5]
Molecular Weight 302.32 g/mol [1][5]
CAS Number 151752-08-8[1][4]
Appearance Solid Crystalline[3]
Biological Activity and Signaling

Chalcone derivatives have been shown to suppress cancer cell proliferation and induce apoptosis, often through modulation of the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, survival, and metabolism. Inhibition of this pathway by compounds like chalcones can lead to programmed cell death in cancer cells.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Induction of Apoptosis mTOR->Apoptosis Chalcone 4,4'-Dihydroxy-2,6-dimethoxy dihydrochalcone Chalcone->PI3K Inhibits Chalcone->Akt Inhibits Chalcone->mTOR Inhibits Experimental_Workflow A 1. Prepare Stock Solution (e.g., in DMSO) C 3. Compound Treatment (Incubate cells with varying concentrations of the chalcone) A->C B 2. Cell Culture (e.g., Seeding cancer cells in 96-well plates) B->C D 4. Assess Cell Viability (e.g., MTT or CCK-8 Assay) C->D E 5. Determine IC50 Value (Concentration for 50% inhibition) D->E F 6. Apoptosis Analysis (e.g., Flow Cytometry, Hoechst Staining) E->F G 7. Western Blot Analysis (Probe for pathway proteins like Akt, mTOR, Caspase-3) E->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone
Reactant of Route 2
4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.